PD-140548
説明
特性
分子式 |
C33H39N3O5 |
|---|---|
分子量 |
557.7 g/mol |
IUPAC名 |
(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m1/s1 |
InChIキー |
PGOLWKTUHWHYJS-KUAXMQRVSA-N |
異性体SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
正規SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
eta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-1-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)amino)propyl)aminobenzenebutanoic acid PD 140548 PD-140548 |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of PD-140548: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a potent and selective non-peptide antagonist of the Cholecystokinin A (CCKA) receptor, a G-protein coupled receptor (GPCR) integral to various physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, receptor selectivity, and its impact on downstream signaling pathways. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the compound's pharmacological profile.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCKA (also known as CCK1) and CCKB (also known as CCK2). The CCKA receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, as well as in specific regions of the central nervous system. Its activation is involved in processes such as satiety, pancreatic enzyme secretion, and gallbladder contraction. This compound has emerged as a valuable research tool for elucidating the physiological roles of the CCKA receptor due to its high selectivity.
Mechanism of Action: CCKA Receptor Antagonism
The primary mechanism of action of this compound is the competitive and selective inhibition of the CCKA receptor. By binding to the receptor, this compound prevents the endogenous ligand, CCK, from binding and initiating downstream intracellular signaling cascades.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in several in vitro studies. The following tables summarize the key quantitative data.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |
| CCKA | [¹²⁵I]Bolton Hunter CCK-8 | Rat pancreas | 2.8 | [1] |
| CCKB | [¹²⁵I]Bolton Hunter CCK-8 | Mouse cerebral cortex | 260 | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Table 2: Functional Antagonist Potency of this compound
| Assay | Agonist | Tissue | pA2 | Reference |
| Contraction | CCK-8 | Guinea pig gall bladder | 7.2 | [1] |
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Receptor Selectivity of this compound
| Parameter | CCKA IC50 (nM) | CCKB IC50 (nM) | Selectivity Ratio (CCKB IC50 / CCKA IC50) |
| Value | 2.8 | 260 | ~93-fold |
Signaling Pathways
The CCKA receptor is known to couple to multiple G-proteins, primarily Gq and Gs, to initiate distinct downstream signaling cascades. As an antagonist, this compound blocks these CCK-induced signaling events.
Gq-Mediated Pathway
Upon activation by CCK, the CCKA receptor couples to Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Gs-Mediated Pathway
In addition to Gq coupling, the CCKA receptor can also couple to Gs protein. Activation of Gs leads to the stimulation of Adenylyl Cyclase (AC), which converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA subsequently phosphorylates various cellular proteins, resulting in a physiological response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a representative method for determining the IC50 value of this compound at the CCKA receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled CCKA receptor agonist.
Materials:
-
Membrane preparation from rat pancreas (rich in CCKA receptors)
-
[¹²⁵I]Bolton Hunter labeled CCK-8 (Radioligand)
-
This compound (Test compound)
-
Non-labeled CCK-8 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate for each concentration of this compound:
-
50 µL of binding buffer
-
50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM)
-
50 µL of [¹²⁵I]BH-CCK-8 at a fixed concentration (typically at or below its Kd value)
-
50 µL of the rat pancreatic membrane preparation (containing a specific amount of protein, e.g., 20-50 µg)
-
-
Total and Non-specific Binding:
-
For total binding, replace the this compound solution with 50 µL of binding buffer.
-
For non-specific binding, add a high concentration of non-labeled CCK-8 (e.g., 1 µM) instead of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Guinea Pig Gall Bladder Contraction Assay (Functional Antagonism)
This protocol is a representative method for determining the functional antagonist potency (pA2) of this compound.
Objective: To determine the ability of this compound to inhibit CCK-8-induced muscle contraction in an isolated tissue preparation.
Materials:
-
Guinea pig gall bladder
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
CCK-8 (Agonist)
-
This compound (Antagonist)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and carefully dissect the gall bladder.
-
Cut the gall bladder into longitudinal strips and suspend them in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for CCK-8 by adding increasing concentrations of CCK-8 to the organ bath and recording the resulting muscle contraction until a maximal response is achieved.
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for CCK-8.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat steps 2-4 with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the CCK-8 concentration-response curve caused by each concentration of this compound.
-
Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log[antagonist concentration]. The x-intercept of the resulting line provides the pA2 value.
-
Conclusion
This compound is a highly selective and potent antagonist of the CCKA receptor. Its mechanism of action involves the direct blockade of CCK binding, thereby inhibiting the activation of downstream Gq- and Gs-mediated signaling pathways. The quantitative data on its binding affinity, functional potency, and selectivity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the CCKA receptor in various biological systems. The detailed experimental protocols provided herein offer a foundation for the further characterization of this and similar compounds.
References
PD-140548: A Selective CCKA Receptor Antagonist for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for the characterization of this compound are provided, along with visualizations of the CCKA receptor signaling pathway and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the role of the CCKA receptor in various physiological and pathological processes.
Introduction to the Cholecystokinin A (CCKA) Receptor
The cholecystokinin (CCK) system plays a crucial role in regulating various physiological functions in both the gastrointestinal (GI) tract and the central nervous system (CNS).[1] The biological actions of CCK are mediated by two distinct G protein-coupled receptors (GPCRs): the cholecystokinin A (CCKA or CCK1) receptor and the cholecystokinin B (CCKB or CCK2) receptor.
The CCKA receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and myenteric plexus neurons, where it mediates processes such as pancreatic enzyme secretion, gallbladder contraction, and regulation of gut motility.[1] In the CNS, CCKA receptors are involved in the modulation of dopamine (B1211576) release and have been implicated in the pathophysiology of schizophrenia, anxiety, and feeding behavior.[2] Given its diverse physiological roles, the CCKA receptor represents an attractive therapeutic target for a range of disorders.
This compound: A Selective CCKA Receptor Antagonist
This compound is a non-peptide small molecule that acts as a selective antagonist of the CCKA receptor.[3] Its chemical name is benzenebutanoic acid, β-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.1(3,7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-, [S-(R,S)]. It has been utilized as a pharmacological tool to investigate the physiological functions of the CCKA receptor.
Quantitative Data
The binding affinity and selectivity of this compound for the CCKA receptor have been determined through in vitro radioligand binding and functional assays.
| Parameter | Value | Receptor/Tissue Source | Reference |
| IC50 (CCKA) | 2.8 nM | Rat Pancreas | [1] |
| IC50 (CCKB) | 260 nM | Mouse Cerebral Cortex | [1] |
| Selectivity (CCKB/CCKA) | ~93-fold | - | Calculated |
| pA2 | 7.2 | Guinea Pig Gall Bladder | [1] |
-
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
-
Selectivity: The ratio of IC50 values, indicating the preference of the antagonist for one receptor subtype over another.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCKA receptor using a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the CCKA receptor.
Materials:
-
Radioligand: [125I]Bolton Hunter-labeled cholecystokinin octapeptide ([125I]BH-CCK-8).
-
Membrane Preparation: Membranes prepared from tissues or cells expressing the CCKA receptor (e.g., rat pancreas).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCKA receptor ligand (e.g., 1 µM CCK-8).
-
Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat pancreas) in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue).
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or 1 µM CCK-8 (for non-specific binding).
-
50 µL of [125I]BH-CCK-8 at a concentration at or below its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize CCKA receptor-mediated increases in intracellular calcium.
Objective: To determine the functional antagonist potency of this compound at the CCKA receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CCKA receptor (e.g., CHO-CCKA or HEK293-CCKA).
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Cholecystokinin octapeptide (CCK-8).
-
Test Compound: this compound at various concentrations.
-
Apparatus: Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the CCKA receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of CCK-8 (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.
Signaling Pathways and Experimental Workflows
CCKA Receptor Signaling Pathway
The CCKA receptor is a G protein-coupled receptor that can couple to both Gq and Gs proteins. Activation of the CCKA receptor by its endogenous ligand, CCK, initiates downstream signaling cascades that lead to various physiological responses.
Caption: CCKA Receptor Signaling Pathways.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay Workflow
The following diagram outlines the general workflow for a functional calcium mobilization assay.
Caption: Calcium Mobilization Assay Workflow.
In Vivo Studies
This compound has been evaluated in in vivo models to investigate its effects on behavior. In studies using rats, this compound was administered at doses of 0.001, 0.01, and 0.1 mg/kg.[2][4] These studies have explored its potential role in models of schizophrenia and reward processing.[4][5]
Synthesis and Pharmacokinetics
Conclusion
This compound is a valuable pharmacological tool for the investigation of the CCKA receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the CCKA receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this selective CCKA receptor antagonist. Further research into its synthesis and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. CA2344707C - N-substituted cycloalkyl and polycycloalkyl alpha-substituted trp-phe- and phenethylamine derivatives - Google Patents [patents.google.com]
- 3. DE69034162T2 - N-substituted cycloalkyl and polycycloalkyl-alpha-substituted Trp-Phe and phenethylamine derivatives - Google Patents [patents.google.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. In Vitro - in Vivo Extrapolation of Hepatic Clearance in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of PD-140548: A Selective CCKA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, a G-protein coupled receptor involved in various physiological processes, including satiety, gallbladder contraction, and pancreatic secretion. Its potential as a research tool and therapeutic agent, particularly in the fields of neuroscience and gastrointestinal disorders, has prompted significant interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development. The document details the synthetic route, presents key quantitative biological data, outlines experimental protocols for its study, and illustrates the relevant signaling pathways.
Discovery and Background
This compound, chemically known as Nα-(3'-quinolylcarbonyl)-(R)-tryptophan di-n-pentylamide, emerged from research efforts to develop non-peptide antagonists for the CCKA receptor with high affinity and selectivity. The discovery was part of a broader investigation into tryptophan-based hybrid antagonists, aiming to mimic the binding of the natural ligand, cholecystokinin (CCK), to its receptor. These efforts were driven by the therapeutic potential of modulating CCK activity in various disorders. This compound has been utilized in preclinical studies to investigate the role of CCKA receptors in conditions such as schizophrenia and pain.[1]
Synthesis of this compound
The synthesis of this compound is based on the coupling of (R)-tryptophan di-n-pentylamide with 3-quinolinecarboxylic acid. The following is a general synthetic scheme based on established methods for creating similar tryptophan-based antagonists.
Diagram of the Synthesis Pathway for this compound
Caption: General synthetic route for this compound.
Quantitative Biological Data
This compound exhibits high affinity and selectivity for the CCKA receptor. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 10 nM | CCKA | Not Specified | [2] |
Experimental Protocols
General Synthesis of (R)-Tryptophan-based CCKA Antagonists
The following is a generalized experimental protocol for the synthesis of (R)-tryptophan-based amides, which is the core structure of this compound. Specific details for the synthesis of this compound would follow a similar procedure.
Step 1: N-Boc Protection of (R)-Tryptophan
-
Dissolve (R)-Tryptophan in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to adjust the pH.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-(R)-Tryptophan with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.
Step 2: Amide Coupling to form N-Boc-(R)-Tryptophan di-n-pentylamide
-
Dissolve N-Boc-(R)-Tryptophan in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt).
-
Add di-n-pentylamine to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Filter off any solid byproducts and wash the filtrate with acidic and basic aqueous solutions.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.
Step 3: Boc Deprotection
-
Dissolve the N-Boc-(R)-Tryptophan di-n-pentylamide in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) and stir at room temperature.
-
After completion of the reaction, remove the solvent and excess TFA under reduced pressure to yield (R)-Tryptophan di-n-pentylamide.
Step 4: Final Coupling with 3-Quinolinecarboxylic Acid
-
Activate 3-quinolinecarboxylic acid by converting it to its acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride.
-
In a separate flask, dissolve (R)-Tryptophan di-n-pentylamide in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Slowly add the activated 3-quinolinecarboxylic acid to the solution of the tryptophan derivative at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final product, this compound, by column chromatography or recrystallization.
CCKA Receptor Binding Assay (General Protocol)
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CCKA receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human CCKA receptor.
-
Radioligand, such as [3H]CCK-8 or [125I]CCK-8.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a microplate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radioligand to each well.
-
Add varying concentrations of the test compound (this compound) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCKA antagonist).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound acts as an antagonist at the CCKA receptor, blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, CCK. The CCKA receptor is a Gq-protein coupled receptor.
Diagram of the CCKA Receptor Signaling Pathway
Caption: CCKA receptor signaling pathway and the antagonistic action of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CCKA receptor. Its high affinity and selectivity make it a precise instrument for in vitro and in vivo studies. This guide has provided a detailed overview of its synthesis, biological activity, and the experimental context in which it is studied, offering a foundational resource for researchers in the field of drug discovery and development. Further research into the therapeutic applications of this compound and similar CCKA receptor antagonists is warranted.
References
PD-140548: A Technical Guide to its Cholecystokinin Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cholecystokinin (B1591339) (CCK) receptor subtype selectivity of the compound PD-140548. This document outlines its binding affinity and functional antagonism at both CCK-A (CCK1) and CCK-B (CCK2) receptors, supported by quantitative data and detailed experimental methodologies. Visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of its pharmacological profile.
Core Compound Profile: this compound
This compound is a non-peptide compound recognized for its potent and selective antagonist activity at the CCK-A receptor.[1][2] Its selectivity has positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK-A receptor, with research applications in areas such as schizophrenia and cardiovascular regulation.
Quantitative Selectivity Profile
The subtype selectivity of this compound is delineated by its differential binding affinities and functional antagonist potencies at the CCK-A and CCK-B receptors. The following table summarizes the key quantitative parameters that define its selectivity profile.
| Parameter | CCK-A Receptor | CCK-B Receptor | Selectivity (CCK-B / CCK-A) | Reference |
| Binding Affinity (IC50) | 2.8 nM | 260 nM | ~93-fold | [1] |
| Functional Antagonism (pA2) | 7.2 | Data not available | - | [1] |
Note: A lower IC50 value indicates a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Methodologies
The following sections detail the experimental protocols typically employed to determine the cholecystokinin receptor subtype selectivity of compounds like this compound.
Radioligand Binding Assay for CCK-A and CCK-B Receptors
This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
CCK-A Receptors: Membranes are typically prepared from tissues rich in CCK-A receptors, such as the rat pancreas.
-
CCK-B Receptors: Membranes are commonly prepared from tissues with high CCK-B receptor expression, such as the mouse cerebral cortex.
-
The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand, such as [125I]Bolton Hunter labeled CCK-8, is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
3. Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Pharmacological Properties of PD-140548: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, also known as the CCK1 receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization. Due to the limited availability of specific in vitro quantitative data in publicly accessible literature, this guide focuses on summarizing the qualitative pharmacological profile and providing the necessary methodologies for its empirical determination.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G protein-coupled receptors (GPCRs), the CCKA and CCKB receptors. The CCKA receptor is predominantly found in the gastrointestinal system, including the pancreas, gallbladder, and stomach, as well as in specific regions of the central nervous system. It plays a crucial role in regulating pancreatic enzyme secretion, gallbladder contraction, gastric emptying, satiety, and dopamine (B1211576) release. This compound has been utilized as a valuable pharmacological tool to investigate the physiological and pathological roles of the CCKA receptor, particularly in areas such as schizophrenia and pain research.[1]
Mechanism of Action
This compound functions as a competitive antagonist at the CCKA receptor. By binding to the receptor, it blocks the binding of the endogenous ligand, cholecystokinin, thereby inhibiting its downstream signaling cascades. This selective antagonism allows for the specific interrogation of CCKA receptor-mediated pathways.
Pharmacological Data
| Property | Value | Receptor Target | Species | Comments |
| Binding Affinity (Ki) | Not Publicly Available | CCKA | - | Characterized as a high-affinity antagonist. |
| Functional Potency (IC50) | Not Publicly Available | CCKA | - | Effectively antagonizes CCK-induced responses. |
| Selectivity | Selective for CCKA | CCKA vs. CCKB | - | A key feature for its use as a research tool. |
| In Vivo Efficacy | Effective at 0.001-0.1 mg/kg | CCKA | Rat | Doses used in latent inhibition studies. |
Signaling Pathways
The CCKA receptor is a G protein-coupled receptor that primarily couples to Gq/11 and to a lesser extent, Gs proteins. Antagonism of this receptor by this compound inhibits these signaling cascades.
Gq/11-Mediated Signaling Pathway
Activation of the Gq/11 pathway by CCK leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Gs-Mediated Signaling Pathway
Coupling of the CCKA receptor to Gs proteins leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA, in turn, phosphorylates various substrate proteins, modulating their activity and leading to specific cellular responses.
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of this compound.
Radioligand Binding Assay (Competitive)
This assay is designed to determine the binding affinity (Ki) of this compound for the CCKA receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human CCKA receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [125I]CCK-8, at a concentration close to its Kd).
-
Increasing concentrations of this compound (the competitor).
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled CCKA receptor antagonist (e.g., 1 µM devazepide).
-
To determine total binding, a set of wells should contain only the radioligand and membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay is used to determine the potency (IC50) of this compound in inhibiting CCK-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the CCKA receptor (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.
-
Incubate the cells in the dark at 37°C for approximately 1 hour.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of a CCKA receptor agonist (e.g., CCK-8, at a concentration that elicits a submaximal response, such as EC80) into the wells.
-
Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of agonist set to 0%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
-
Conclusion
This compound is a well-established, selective antagonist of the CCKA receptor. While specific in vitro binding and functional potency values are not widely reported, its utility in elucidating the roles of the CCKA receptor in various physiological and pathological processes is evident from its use in numerous in vivo studies. The detailed protocols provided herein offer a framework for the comprehensive in vitro characterization of this compound and other novel CCKA receptor ligands. Further research to publicly document the quantitative pharmacological parameters of this compound would be of significant value to the scientific community.
References
In Vitro Characterization of PD-140548: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including gastrointestinal function and central nervous system signaling. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
The cholecystokinin A (CCKA) receptor, also known as CCK1, is a key target in various therapeutic areas. Its activation by the endogenous ligand cholecystokinin (CCK) triggers a cascade of intracellular events, primarily through the Gq alpha subunit of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration, mobilized from the endoplasmic reticulum, is a hallmark of CCKA receptor activation. This compound has been identified as a selective antagonist that blocks these effects.
Binding Affinity and Selectivity
The binding characteristics of this compound to the CCKA receptor have been determined through competitive radioligand binding assays. These assays are fundamental in quantifying the affinity of a compound for its target receptor.
Table 1: Binding Affinity of this compound for the CCKA Receptor
| Parameter | Value | Receptor Type |
| IC50 | 10 nM[1] | Cholecystokinin A (CCKA) |
Note: The Ki value and the specific radioligand used for this determination are not specified in the available literature.
Information regarding the selectivity of this compound for the CCKA receptor over the cholecystokinin B (CCKB) receptor is not extensively quantified in the publicly available literature. However, it is consistently referred to as a "selective" CCKA receptor antagonist.[2] Further studies would be required to determine a precise selectivity ratio.
Functional Antagonism
This compound demonstrates functional antagonism by inhibiting the downstream signaling events initiated by CCKA receptor agonists, such as cholecystokinin octapeptide (CCK-8). A primary method for assessing this functional antagonism is by measuring the inhibition of agonist-induced intracellular calcium mobilization.
Experimental Workflow: In Vitro Functional Antagonism Assay
Below is a diagram illustrating the general workflow for assessing the functional antagonism of this compound.
Caption: Workflow for determining the functional antagonism of this compound.
Signaling Pathway
This compound exerts its effect by blocking the canonical Gq-coupled signaling pathway of the CCKA receptor. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: CCKA receptor signaling and the inhibitory action of this compound.
Experimental Protocols
Competitive Radioligand Binding Assay (Hypothetical Protocol)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound like this compound.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human CCKA receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled CCKA receptor antagonist (e.g., [3H]-devazepide or [125I]-CCK-8).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCKA receptor antagonist (e.g., devazepide).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of this compound to the appropriate wells. Add the non-specific binding control to designated wells. Add buffer only to the total binding wells.
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd to all wells.
-
Membrane Addition: Add the cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (Hypothetical Protocol)
This protocol describes a method to measure the functional antagonism of this compound by monitoring changes in intracellular calcium.
Materials:
-
Cells: Cells stably expressing the human CCKA receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Agonist: CCK-8.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Plate Reader with liquid handling capabilities.
Procedure:
-
Cell Seeding: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Addition: Add a fixed concentration of CCK-8 (typically the EC80) to all wells simultaneously using the plate reader's liquid handler.
-
Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the CCKA receptor. Its characterization through in vitro binding and functional assays confirms its identity as a potent and selective antagonist. The methodologies described in this guide provide a framework for the continued investigation of this and other CCKA receptor modulators, facilitating further advancements in drug discovery and development.
References
In-Depth Technical Guide: PD-140548 Binding Affinity for CCKA Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD-140548 for the cholecystokinin (B1591339) A (CCKA) receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound is a selective antagonist for the CCKA receptor. The following table summarizes the reported binding affinity values for this compound.
| Parameter | Value | Receptor | Species/Tissue | Reference |
| IC50 | 2.8 nM | CCKA | Rat Pancreas | [1] |
| IC50 | 260 nM | CCKB | Mouse Cerebral Cortex | [1] |
| pA2 | 7.2 | CCKA | Guinea Pig Gall Bladder |
Note: A lower IC50 value indicates a higher binding affinity. The significant difference in IC50 values between CCKA and CCKB receptors highlights the selectivity of this compound for the CCKA subtype. The pA2 value provides a measure of the antagonist's potency.
Experimental Protocols
The determination of this compound's binding affinity for the CCKA receptor is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used for this purpose.
Radioligand Displacement Assay
This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the CCKA receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing CCKA receptors (e.g., rat pancreas).
-
Radioligand: A high-affinity radiolabeled ligand for the CCKA receptor (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).
-
Unlabeled Ligand (Competitor): this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A serial dilution of this compound (the unlabeled competitor).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
CCKA Receptor Signaling Pathway
The CCKA receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the activation of various downstream signaling cascades.
Caption: CCKA receptor signaling pathways.
Radioligand Displacement Assay Workflow
The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of a compound like this compound.
Caption: Radioligand displacement assay workflow.
References
The Cellular Effects of PD-140548 on Dopamine Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1] Cholecystokinin (CCK) is a neuropeptide that is co-localized with dopamine (B1211576) in a significant population of mesolimbic dopamine neurons.[1] This co-localization suggests a functional interaction between the CCK and dopamine systems, with CCK acting as a modulator of dopaminergic activity. The effects of CCK on dopamine neurons are complex, exhibiting both excitatory and inhibitory actions, which are thought to be mediated by different CCK receptor subtypes.[1] This technical guide provides an in-depth overview of the cellular effects of this compound on dopamine neurons, focusing on its modulatory role in dopamine release and signaling. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from studies on other selective CCKA receptor antagonists to provide a comprehensive understanding of the likely cellular mechanisms.
Core Cellular Effects of this compound on Dopamine Neurons
As a selective CCKA receptor antagonist, the primary mechanism of action of this compound is the blockade of CCKA receptors. In the context of dopamine neurons, this action is particularly relevant in the mesolimbic pathway, including the nucleus accumbens (NAcc) and the ventral tegmental area (VTA), where CCK and dopamine are co-localized. The functional consequence of this receptor blockade is a modulation of dopamine release, particularly under conditions of heightened dopaminergic activity, such as that induced by psychostimulants.
Modulation of Dopamine Release
While this compound does not appear to significantly alter basal dopamine levels, it has been shown to attenuate the increase in dopamine release elicited by stimuli such as amphetamine, especially in animals sensitized to the psychostimulant.[1] This suggests that endogenous CCK, acting on CCKA receptors, plays a facilitatory role in dopamine release under conditions of neuronal activation, and that this compound can counteract this effect.
Quantitative Data on the Effects of CCKA Antagonists on Dopamine Release
Direct quantitative data for the effect of this compound on dopamine release is limited in publicly available literature. However, studies on other selective CCKA receptor antagonists, such as devazepide, provide insight into the expected effects.
| Drug | Experimental Condition | Brain Region | Change in Dopamine Release | Reference |
| Devazepide (CCKA Antagonist) | Co-administered with amphetamine (0.5 mg/kg) | Nucleus Accumbens | Blocked amphetamine-induced stimulation of activity | [2] |
| This compound | Intra-NAcc microinjection in amphetamine-sensitized rats | Nucleus Accumbens | Attenuated amphetamine-induced locomotion | [1] |
Note: The attenuation of amphetamine-induced locomotion by this compound strongly implies a reduction in amphetamine-induced dopamine release, though direct measurement is not specified in the cited abstract.
Effects on Dopamine Neuron Firing
Expected Electrophysiological Effects of a CCKA Antagonist
| Parameter | Expected Effect of this compound | Rationale |
| Tonic Firing Rate | Minimal to no direct effect on basal firing. | CCKA receptor activation is thought to primarily modulate stimulated, rather than basal, activity. |
| Phasic Firing (Bursting) | Potential attenuation of stimuli-induced bursting. | By blocking the excitatory input from CCK, this compound may reduce the propensity of dopamine neurons to fire in bursts in response to excitatory stimuli. |
Receptor Binding Profile
This compound is characterized as a selective CCKA receptor antagonist. Its affinity for dopamine receptors is expected to be significantly lower than for CCKA receptors. While specific Ki values for this compound at dopamine receptors are not available in the reviewed literature, the principle of selective antagonism implies a low affinity for off-target receptors.
Comparative Receptor Affinities (Illustrative)
| Compound | Receptor | Ki (nM) |
| This compound | CCKA | High Affinity (Specific value not found in searches) |
| This compound | Dopamine D1/D2 | Expected to be in the high micromolar or millimolar range (low affinity) |
| Dopamine | Dopamine D1 | ~200-800 |
| Dopamine | Dopamine D2 | ~10-50 |
Note: The Ki values for dopamine are provided for context. The affinity of this compound for dopamine receptors is an educated estimation based on its classification as a selective CCKA antagonist.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound Action on Dopamine Neurons
Caption: Putative mechanism of this compound action on dopamine terminals.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure dopamine release.
Experimental Workflow: Whole-Cell Patch Clamp
Caption: Workflow for whole-cell patch clamp recording of dopamine neurons.
Detailed Experimental Protocols
In Vivo Microdialysis in Amphetamine-Sensitized Rats
Objective: To measure the effect of this compound on amphetamine-induced dopamine release in the nucleus accumbens of sensitized rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
d-Amphetamine sulfate
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Dental cement
-
Miniature screws
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Sensitization: Rats are administered d-amphetamine (e.g., 1-5 mg/kg, i.p.) once daily for 5-7 days. A withdrawal period of at least 7 days follows the final injection to allow for the expression of sensitization.
-
Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens. The cannula is secured with dental cement and miniature screws. Animals are allowed to recover for at least 5-7 days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of 1-2 hours, baseline dialysate samples are collected every 10-20 minutes for at least one hour to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound is administered (e.g., systemically via i.p. injection or locally via reverse dialysis into the NAcc) at a predetermined time before the amphetamine challenge. Following this compound administration, d-amphetamine is injected.
-
Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours following drug administration.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ECD.
-
Data Analysis: Dopamine levels are typically expressed as a percentage of the mean baseline concentration. Statistical analysis is performed to compare the amphetamine-induced increase in dopamine in the presence and absence of this compound.
Whole-Cell Patch Clamp Recording from Dopamine Neurons
Objective: To determine the direct effects of this compound on the electrophysiological properties of dopamine neurons.
Materials:
-
Young adult mice or rats
-
Vibratome
-
Dissection microscope
-
Recording chamber
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution (e.g., potassium gluconate-based)
-
This compound
Procedure:
-
Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or horizontal slices containing the VTA or substantia nigra pars compacta (SNc) are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, and then maintained at room temperature.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: A glass micropipette filled with intracellular solution is advanced towards a dopamine neuron. Gentle suction is applied to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Baseline Recording: The intrinsic firing properties of the neuron are recorded in current-clamp mode (e.g., spontaneous firing rate, response to current injections). Synaptic currents can be recorded in voltage-clamp mode.
-
Drug Application: this compound is bath-applied to the slice at a known concentration.
-
Post-Drug Recording: The electrophysiological properties of the neuron are recorded in the presence of this compound to determine any changes in firing rate, membrane potential, or synaptic activity.
-
Data Analysis: Changes in electrophysiological parameters before and after drug application are quantified and statistically analyzed.
Conclusion
This compound, as a selective CCKA receptor antagonist, exerts a modulatory influence on the dopamine system. Its primary cellular effect on dopamine neurons appears to be the attenuation of stimulated dopamine release, likely by blocking the potentiating effect of endogenous CCK. This action is particularly evident in states of dopaminergic hyperactivity, such as that induced by psychostimulants. While direct quantitative data on the electrophysiological and neurochemical effects of this compound are not extensively available, the existing evidence and data from analogous compounds strongly support its role as a modulator of dopamine neuron function. Further research is warranted to fully elucidate the precise quantitative effects of this compound on dopamine neuron firing, dopamine release dynamics, and its potential therapeutic applications in disorders characterized by dysregulated dopamine neurotransmission.
References
- 1. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of CCK1 and CCK2 receptor blockade on amphetamine-stimulated exploratory behavior and sensitization to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of CCKA Receptors with PD-140548: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin (B1591339) A (CCKA) receptor, a G-protein coupled receptor, plays a significant role in various physiological processes, including gastrointestinal function, satiety, and neurotransmission. Its modulation has been a subject of intense research for potential therapeutic applications in areas such as anxiety, schizophrenia, and pancreatic cancer.[1][2][3] PD-140548 is a selective antagonist of the CCKA receptor, making it a valuable pharmacological tool to elucidate the receptor's function in both in vitro and in vivo models.[4] This technical guide provides an in-depth overview of the use of this compound in investigating CCKA receptors, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation
In Vivo Efficacy of this compound in a Latent Inhibition Model
Latent inhibition (LI) is a behavioral paradigm used to assess attentional processes, which are often disrupted in schizophrenia. The potentiation of LI by a drug is considered a predictor of antipsychotic efficacy. The following table summarizes the dose-dependent effect of this compound on latent inhibition in rats.
| Dose of this compound (mg/kg) | Effect on Latent Inhibition | Reference |
| 0.001 | Facilitation | [5] |
| 0.01 | No significant effect | [5] |
| 0.1 | Facilitation | [5] |
Signaling Pathways
The CCKA receptor primarily signals through two major G-protein-mediated pathways: the Gq/11 pathway and the Gs pathway. The antagonist this compound blocks the initiation of these cascades by preventing the binding of the endogenous ligand, cholecystokinin (CCK), to the receptor.
CCKA Receptor Signaling Pathway Blockade by this compound
Caption: Blockade of CCKA receptor signaling by this compound.
Experimental Protocols
In Vivo: Latent Inhibition Paradigm
This protocol is adapted from a study investigating the effects of CCKA receptor ligands on latent inhibition in rats.[3][5]
Animals: Male Sprague-Dawley rats.
Apparatus: Conditioned emotional response (CER) chambers equipped with a drinking spout, a grid floor for foot shock delivery, and a speaker for tone presentation.
Procedure:
-
Pre-exposure Stage:
-
Administer this compound (0.001, 0.01, or 0.1 mg/kg, intraperitoneally) or vehicle 30 minutes before the session.
-
Place rats in the CER chambers.
-
Present a neutral stimulus (e.g., a tone) a specified number of times without any consequence. A procedure known to be insufficient to produce latent inhibition in control animals is typically used to test for facilitation of the effect.
-
-
Conditioning Stage (24 hours after pre-exposure):
-
Place rats back into the same chambers.
-
Pair the pre-exposed stimulus (tone) with a mild foot shock (unconditioned stimulus). Repeat this pairing for a set number of trials.
-
-
Test Stage (24 hours after conditioning):
-
Place rats in the chambers and allow them to drink from the spout.
-
Present the conditioned stimulus (tone) alone.
-
Measure the suppression of licking behavior during the tone presentation as an index of conditioned fear. Latent inhibition is demonstrated by less suppression of licking in the pre-exposed group compared to a non-pre-exposed control group.
-
Data Analysis: Calculate a suppression ratio for each animal. A ratio closer to 0 indicates strong conditioning (high fear), while a ratio closer to 0.5 indicates weak conditioning (low fear and effective latent inhibition).
Experimental Workflow: In Vivo Latent Inhibition Study
Caption: Workflow for a latent inhibition experiment.
Conclusion
This compound serves as a critical tool for dissecting the multifaceted roles of the CCKA receptor. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the physiological and pathophysiological implications of CCKA receptor signaling. The ability of this compound to modulate attentional processes, as demonstrated in the latent inhibition paradigm, highlights its potential for investigating novel therapeutic strategies for neuropsychiatric disorders. Future research employing this antagonist will undoubtedly continue to shed light on the intricate functions of the cholecystokinin system.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. The latent inhibition model of schizophrenic attention disorder. Haloperidol and sulpiride enhance rats' ability to ignore irrelevant stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential effects of the CCKA receptor ligands PD-140,548 and A-71623 on latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective CCKA Receptor Antagonist PD-140548: A Technical Guide for Studying Cholecystokinin Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PD-140548, a potent and selective antagonist for the cholecystokinin (B1591339) A (CCKA) receptor. This document details its pharmacological properties, its application in elucidating cholecystokinin (CCK) signaling pathways, and provides detailed experimental protocols for its use in both in vitro and in vivo research settings.
Core Compound: this compound
This compound is a non-peptide, dipeptoid antagonist that exhibits high affinity and selectivity for the CCKA receptor over the CCKB receptor.[1] Its ability to specifically block the actions of cholecystokinin at the CCKA receptor makes it an invaluable tool for dissecting the physiological and pathological roles of this signaling pathway. Initially developed by Pfizer Inc., this compound has been utilized in various research areas, including digestive system disorders and schizophrenia.[2]
Quantitative Data: Binding Affinity and Selectivity
The efficacy and selectivity of this compound as a CCKA receptor antagonist have been quantified through radioligand binding assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound at both CCKA and CCKB receptors, highlighting its significant selectivity for the CCKA subtype.
| Receptor Subtype | Ligand | Tissue Source | IC50 (nM) | Selectivity (CCKB IC50 / CCKA IC50) | Reference |
| CCKA | This compound | Rat Pancreas | 2.8 | ~93-fold | [1] |
| CCKB | This compound | Mouse Cerebral Cortex | 260 | [1] |
Cholecystokinin (CCK) Signaling Pathways
Cholecystokinin exerts its diverse physiological effects through two G protein-coupled receptors (GPCRs): the CCKA receptor (also known as CCK1) and the CCKB receptor (also known as CCK2 or the gastrin receptor). Activation of these receptors initiates a cascade of intracellular signaling events that regulate processes such as pancreatic enzyme secretion, gallbladder contraction, satiety, and neurotransmission.
Canonical CCKA Receptor Signaling Pathway
The CCKA receptor primarily couples to the Gq family of G proteins. Upon binding of CCK, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).
Downstream Signaling Cascades
Beyond the canonical Gq/PLC pathway, CCK receptor activation can also trigger other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways. These pathways are crucial for regulating cell growth, proliferation, and survival.
Experimental Protocols
This compound can be employed in a variety of experimental settings to investigate CCKA receptor function. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
This protocol is designed to determine the binding affinity (IC50 and subsequently Ki) of this compound for the CCKA receptor.
Materials:
-
This compound
-
Radiolabeled CCK agonist (e.g., [125I]Bolton Hunter labeled CCK-8)
-
CCKA receptor-expressing tissue (e.g., rat pancreas) or cells
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Membrane Preparation: Homogenize rat pancreas in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled CCK-8 (typically at or below its Kd), and serial dilutions of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
This protocol measures the ability of this compound to antagonize CCK-induced increases in intracellular calcium in cells expressing the CCKA receptor.
Materials:
-
This compound
-
CCK agonist (e.g., CCK-8)
-
Cell line expressing CCKA receptors (e.g., AR42J, a rat pancreatic acinar cell line)
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Culture: Plate CCKA receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate them with a calcium-sensitive dye in HBSS at 37°C for a specified time (e.g., 30-60 minutes).
-
Pre-incubation with Antagonist: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then inject a fixed concentration of a CCK agonist (e.g., CCK-8, at a concentration that elicits a submaximal response) into each well.
-
Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Plot the inhibition of the CCK-induced calcium response against the concentration of this compound to determine its IC50.
In Vivo Assays
This protocol examines the effect of this compound on the behavioral response to amphetamine, a paradigm used to study the interaction between CCK and dopamine (B1211576) systems.
Materials:
-
This compound
-
d-amphetamine
-
Adult male Sprague-Dawley rats
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Open-field activity chambers equipped with photobeam detectors
Procedure:
-
Animal Habituation: Acclimate the rats to the testing room and handling for several days before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.001-0.1 mg/kg, intraperitoneally) or vehicle a set time (e.g., 30 minutes) before the amphetamine challenge.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally) or vehicle.
-
Behavioral Testing: Immediately place the rats in the open-field activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on amphetamine-induced hyperlocomotion.
This protocol investigates the role of CCKA receptors in the cognitive process of latent inhibition, which is relevant to the study of schizophrenia.
Materials:
-
This compound
-
Conditioning apparatus (e.g., shuttle box with a conditioned stimulus, such as a tone or light, and an unconditioned stimulus, such as a mild footshock)
-
Adult male Wistar rats
Procedure:
-
Pre-exposure Phase: On several consecutive days, expose one group of rats to the conditioned stimulus (CS) repeatedly without any consequence. A control group is exposed to the apparatus without the CS. Administer this compound (e.g., 0.001-0.1 mg/kg, intraperitoneally) or vehicle before each pre-exposure session.
-
Conditioning Phase: Following the pre-exposure phase, pair the CS with the unconditioned stimulus (US; e.g., a mild footshock) for all groups.
-
Test Phase: After a delay, present the CS alone and measure the conditioned response (e.g., freezing behavior, avoidance).
-
Data Analysis: Compare the strength of the conditioned response between the pre-exposed and non-pre-exposed groups for both vehicle and this compound treatments. Latent inhibition is observed when the pre-exposed group shows a weaker conditioned response. The effect of this compound on this phenomenon can then be assessed.
Conclusion
This compound is a powerful and selective tool for the investigation of CCKA receptor-mediated signaling pathways. Its high affinity and selectivity enable researchers to precisely probe the role of this receptor in a multitude of physiological and pathophysiological processes. The experimental protocols provided in this guide offer a starting point for utilizing this compound to further unravel the complexities of cholecystokinin signaling in both in vitro and in vivo models.
References
Preliminary Studies on PD-140548 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, which has been investigated for its potential therapeutic applications in neuroscience, particularly in the fields of psychiatry and pain management. This document provides a comprehensive overview of the preliminary preclinical studies on this compound, detailing its mechanism of action, and summarizing key findings from in vivo studies. This guide is intended to serve as a technical resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows to facilitate further research and development.
Introduction
Cholecystokinin (CCK) is a neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. It exerts its effects through two main receptor subtypes: CCKA (CCK1) and CCKB (CCK2). The CCKA receptor is implicated in a variety of physiological and pathological processes, including anxiety, schizophrenia, and pain perception. This compound has emerged as a valuable research tool for elucidating the role of the CCKA receptor in these processes due to its selectivity as an antagonist. This guide synthesizes the foundational preclinical research on this compound to provide a detailed understanding of its neuropharmacological profile.
Mechanism of Action: CCKA Receptor Antagonism
This compound functions by selectively binding to and blocking the activation of the CCKA receptor, a G-protein coupled receptor (GPCR). The CCKA receptor is primarily coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). By inhibiting this cascade, this compound modulates the downstream signaling pathways initiated by endogenous CCK.
CCKA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCKA receptor, which is antagonized by this compound.
Quantitative Data
Receptor Binding Affinity
| Compound | Receptor | Parameter | Value |
| CCK-A receptor inhibitor 1 | CCKA | IC50 | 340 nM |
Note: It is crucial to verify from original manufacturer or primary literature if "CCK-A receptor inhibitor 1" is identical to this compound.
Pharmacokinetic Parameters
No specific pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound were identified in the conducted searches. This represents a significant data gap in the publicly available literature.
In Vivo Efficacy Data
This compound has been shown to facilitate latent inhibition in a rat model, a behavioral paradigm considered relevant to the attentional deficits observed in schizophrenia.
| Species | Model | Doses of this compound (mg/kg) | Outcome | Reference |
| Rat | Latent Inhibition | 0.001, 0.01, 0.1 | Facilitated latent inhibition at 0.001 and 0.1 mg/kg. | --INVALID-LINK--[1] |
Intracerebroventricular administration of this compound demonstrated analgesic effects by blocking the stress response to visceral pain in sheep.
| Species | Model | Doses of this compound (in toto) | Outcome | Reference |
| Sheep | Duodenal Distension | 1 mg, 2 mg | Completely blocked the increase in plasma cortisol, epinephrine, norepinephrine, and dopamine. | --INVALID-LINK-- |
Experimental Protocols
Latent Inhibition in Rats
This protocol is based on the general methodology for latent inhibition experiments and incorporates details from the study by Gracey et al. (2002).
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats are typically used. They should be housed individually and acclimatized to the laboratory conditions for at least one week before the experiment.
-
Apparatus: A conditioned emotional response (CER) apparatus is used, which typically consists of a chamber with a grid floor for delivering footshocks and a lick tube connected to a drinkometer to measure licking behavior.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at the specified doses (0.001, 0.01, or 0.1 mg/kg) prior to the pre-exposure phase. A control group receives the vehicle only.
-
Phase 1: Pre-exposure: On the first day, rats are placed in the CER apparatus. The pre-exposed group receives a series of non-reinforced presentations of the conditioned stimulus (CS), typically a tone. The non-pre-exposed group is placed in the apparatus for the same duration but does not receive the CS.
-
Phase 2: Conditioning: Twenty-four hours after the pre-exposure phase, all rats are returned to the apparatus. The CS is presented, followed by a brief, mild footshock (the unconditioned stimulus, US). This pairing is repeated for a set number of trials.
-
Phase 3: Test: Twenty-four hours after conditioning, the rats are again placed in the apparatus, and their licking behavior is monitored. The CS is presented, and the suppression of licking is measured as an index of the conditioned fear response. Latent inhibition is demonstrated by less suppression of licking in the pre-exposed group compared to the non-pre-exposed group.
Visceral Pain Model in Sheep
This protocol is based on the study by Kania & Romanowicz (2005) investigating the analgesic effects of this compound.
Detailed Methodology:
-
Animals: Adult sheep of a specific breed (e.g., Polish Merino) are used.
-
Surgical Preparation:
-
Animals are fasted for 24 hours prior to surgery.
-
Under general anesthesia, a permanent guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
-
A T-shaped cannula is surgically placed in the duodenum.
-
Animals are allowed a recovery period of at least one week with appropriate post-operative care, including analgesics and antibiotics.
-
-
Drug Administration: this compound is administered as its N-methyl-D-glucamine salt, dissolved in a sterile vehicle. The solution is infused intracerebroventricularly (i.c.v.) at doses of 1 mg or 2 mg (in toto).
-
Pain Induction:
-
Visceral pain is induced by duodenal distension. A balloon catheter is inserted through the duodenal cannula.
-
The balloon is inflated with a specific volume of water (e.g., 40 ml or 80 ml) for a set duration (e.g., 5 minutes) to induce a painful stimulus.
-
-
Data Collection:
-
Blood samples are collected before and after drug administration and duodenal distension to measure plasma levels of cortisol, epinephrine, norepinephrine, and dopamine.
-
Behavioral signs of pain (e.g., restlessness, vocalization, teeth grinding) and physiological parameters (e.g., heart rate, respiration rate) are monitored and recorded.
-
Discussion and Future Directions
The preliminary studies on this compound highlight its potential as a pharmacological tool and a lead compound for therapeutic development in neuroscience. The findings from the latent inhibition model in rats suggest that CCKA receptor antagonism may have antipsychotic properties by improving attentional filtering. The analgesic effects observed in the sheep visceral pain model indicate a role for central CCKA receptors in pain modulation.
However, several critical gaps in our understanding of this compound remain. The lack of publicly available pharmacokinetic data is a major limitation for designing and interpreting further preclinical and clinical studies. Future research should prioritize the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, more extensive in vivo studies are needed to confirm its efficacy in a wider range of animal models for schizophrenia and pain, including models that assess negative and cognitive symptoms of schizophrenia and different modalities of pain (e.g., neuropathic, inflammatory).
Conclusion
This compound is a selective CCKA receptor antagonist with demonstrated preclinical efficacy in animal models of schizophrenia and visceral pain. This technical guide provides a consolidated resource of the available data and experimental methodologies to support ongoing and future research in this area. Addressing the existing knowledge gaps, particularly concerning its pharmacokinetic properties, will be crucial for advancing the therapeutic potential of this compound in neuroscience.
References
Methodological & Application
Application Notes and Protocols for PD-140548 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-140548 is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, also known as the CCK1 receptor. This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies, with a focus on its application in schizophrenia and pain research. The protocols outlined below are based on established methodologies and provide guidance on dosage, administration routes, and relevant behavioral assays. Quantitative data from representative studies are summarized in tabular format for ease of comparison. Additionally, the underlying signaling pathway of the CCKA receptor is illustrated to provide a mechanistic context for the action of this compound.
Introduction
Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological processes, including digestion, satiety, and neurotransmission. The effects of CCK are mediated by two main receptor subtypes: CCKA and CCKB. The CCKA receptor is predominantly found in the gastrointestinal system and in discrete regions of the central nervous system, where it is implicated in the modulation of dopamine (B1211576) pathways.[1] Antagonism of the CCKA receptor has emerged as a promising therapeutic strategy for several disorders, including schizophrenia and certain types of pain. This compound, as a selective CCKA receptor antagonist, serves as a valuable pharmacological tool for investigating the role of the CCKA receptor in these conditions.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the CCKA receptor, thereby blocking the actions of endogenous CCK. The CCKA receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2] Upon activation by CCK, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of downstream cellular responses.[3]
Application in Schizophrenia Research
Animal models of schizophrenia often exhibit deficits in cognitive processes such as latent inhibition (LI), which is the ability to ignore irrelevant stimuli. Disruption of LI is thought to model the positive symptoms of schizophrenia. This compound has been shown to modulate LI in rats, suggesting its utility in studying the dopaminergic and glutamatergic dysregulation observed in this disorder.
Experimental Protocol: Latent Inhibition in Rats
This protocol is adapted from Gracey et al. (2002).
1. Animals:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Group-housed with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
2. Drug Preparation:
-
This compound is dissolved in a vehicle of sterile saline.
-
Prepare fresh solutions on each day of the experiment.
3. Experimental Design:
-
Pre-exposure Phase: On day 1, rats are placed in the conditioning chambers and exposed to a series of non-reinforced auditory stimuli (e.g., a tone).
-
Conditioning Phase: On day 2, the same auditory stimulus is paired with a mild footshock.
-
Test Phase: On day 3, the suppression of licking behavior in response to the auditory stimulus is measured as an index of conditioned fear.
4. Administration of this compound:
-
This compound or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to the pre-exposure phase.
5. Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Latent Inhibition |
| Vehicle | - | Intact |
| This compound | 0.001 | Potentiated |
| This compound | 0.01 | Potentiated |
| This compound | 0.1 | Potentiated |
Table 1: Effect of this compound on Latent Inhibition in Rats.
Application in Pain Research
CCKA receptors are involved in the modulation of pain perception, particularly in visceral pain and in the development of opioid tolerance. Antagonists of the CCKA receptor have been shown to possess analgesic properties and to enhance the efficacy of opioids.
Experimental Protocol: Formalin-Induced Inflammatory Pain in Rodents
This is a general protocol for the formalin test, a widely used model of inflammatory pain.
1. Animals:
-
Species: Male Sprague-Dawley rats or Swiss Webster mice
-
Weight: Rats (200-250 g), Mice (20-25 g)
-
Housing: Individually housed for at least 1 hour before testing to allow for acclimatization.
2. Drug Preparation:
-
This compound is dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Formalin solution (e.g., 5% in saline) is prepared.
3. Experimental Design:
-
Baseline: Observe the animal's spontaneous behavior.
-
Induction of Pain: A small volume of formalin solution (e.g., 50 µl for rats, 20 µl for mice) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal is immediately placed in an observation chamber, and the time spent licking or biting the injected paw is recorded for a set period (e.g., 60 minutes). The response is typically biphasic: an early phase (0-5 min) and a late phase (15-60 min).
4. Administration of this compound:
-
This compound or vehicle is administered (e.g., i.p., s.c., or orally) at a predetermined time before the formalin injection (e.g., 30-60 minutes).
5. Data Presentation:
| Treatment Group | Dose (mg/kg) | Administration Route | Effect on Nociceptive Behavior (Late Phase) |
| Vehicle | - | - | No significant effect |
| This compound | (Dose Range) | i.p., s.c., or oral | Dose-dependent reduction in licking/biting time |
| Morphine (Positive Control) | (e.g., 2-5) | s.c. | Significant reduction in licking/biting time |
Table 2: Expected Outcome of this compound in the Rodent Formalin Test.
Pharmacokinetics and Toxicology
Limited publicly available data exists on the detailed pharmacokinetics and toxicology of this compound in rodents. As with any investigational compound, it is crucial to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose range for the specific animal model and experimental paradigm.
General Considerations for In Vivo Studies:
-
Vehicle Selection: Ensure the vehicle used to dissolve this compound is non-toxic and does not interfere with the experimental outcomes.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral, intracerebroventricular) will depend on the experimental question and the desired systemic or central nervous system exposure.
-
Control Groups: Always include appropriate vehicle control groups to account for any effects of the injection procedure or the vehicle itself.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCKA receptor in rodent models of schizophrenia and pain. The protocols and data presented in these application notes provide a foundation for researchers to design and execute in vivo studies with this compound. Further research is warranted to fully elucidate the therapeutic potential of CCKA receptor antagonism.
References
- 1. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-140548 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-140548 is a potent and selective non-peptide antagonist of the Cholecystokinin (B1591339) A (CCKA) receptor, also known as the CCK1 receptor.[1] As a critical tool in studying the physiological and pathological roles of the CCKA receptor, appropriate formulation and administration of this compound are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound formulations for both in vitro and in vivo studies, guidance on vehicle selection, and an overview of the associated signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate vehicle and administration route.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[[2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1-oxo-3-(1H-indol-3-yl)propyl]amino]cyclopentanecarboxamide | PubChem |
| Molecular Formula | C31H37ClN6O2 | PubChem |
| Molecular Weight | 557.68 g/mol | [1] |
| Predicted LogP | 4.8 | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Poorly soluble in water | Inferred from high LogP |
Recommended Vehicle for this compound Administration
Due to the hydrophobic nature of this compound, as indicated by its predicted LogP, it is poorly soluble in aqueous solutions. The selection of an appropriate vehicle is critical and depends on the experimental context, specifically whether the study is in vitro or in vivo, the desired concentration, and the route of administration.
For most research applications, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock can then be diluted into an aqueous buffer or a more complex vehicle for final administration. It is crucial to minimize the final concentration of organic solvents in cell culture media or in formulations for animal administration to avoid solvent-induced toxicity.[2]
Vehicle Selection Protocol
To determine the optimal vehicle for your specific experimental needs, a solubility screening should be performed.
Objective: To identify a vehicle that can solubilize this compound at the desired concentration with minimal toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80 or Kolliphor® EL (Cremophor® EL)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Corn oil or sesame oil
-
Vortex mixer
-
Centrifuge
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Prepare a series of potential vehicle formulations as listed in Table 2.
-
Add the this compound DMSO stock solution to each vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤1% for in vivo studies and ≤0.1% for in vitro studies).
-
Vortex each mixture thoroughly for 1-2 minutes.
-
Visually inspect for any precipitation.
-
If precipitation is observed, consider gentle warming (37°C) or sonication to aid dissolution.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully examine the supernatant for any remaining precipitate. A clear solution indicates good solubility.
-
For in vivo studies, a tolerability study of the chosen vehicle in a small cohort of animals is recommended prior to the main experiment.
Table 2: Candidate Vehicle Formulations for Solubility Screening
| Vehicle Composition | Suitability | Notes |
| 100% DMSO | In vitro stock solution | Not suitable for direct in vivo administration at high volumes. |
| 10% DMSO, 90% Saline | In vivo (IP, SC) | May cause irritation at the injection site. |
| 10% DMSO, 40% PEG400, 50% Saline | In vivo (IP, SC, PO) | A common vehicle for hydrophobic compounds. |
| 5% DMSO, 5% Tween® 80, 90% Saline | In vivo (IP, IV, PO) | Surfactant helps to maintain solubility. |
| 20% HP-β-CD in Saline | In vivo (IP, IV, PO) | Cyclodextrins can enhance the solubility of hydrophobic drugs.[3] |
| Corn oil or Sesame oil | In vivo (PO, SC) | Suitable for highly lipophilic compounds.[3] |
Experimental Protocols
Preparation of this compound for In Vitro Assays
Objective: To prepare a working solution of this compound for addition to cell culture media.
Protocol:
-
Prepare a 10 mM stock solution: Dissolve 5.58 mg of this compound (MW: 557.68 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution with cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is below 0.1% to avoid solvent toxicity. A vehicle control group (medium with the same final concentration of DMSO) should be included in all experiments.
Preparation of this compound for In Vivo Administration
The following protocol is an example using a common vehicle for hydrophobic compounds. The ideal vehicle should be determined from the solubility screening described in section 3.1.
Vehicle: 10% DMSO, 40% PEG400, 50% Saline
Objective: To prepare a formulation of this compound for intraperitoneal (IP) injection in rodents.
Protocol:
-
Calculate the required amount of this compound:
-
Example: For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you will need 0.25 mg of this compound per mouse.
-
-
Prepare the vehicle:
-
In a sterile tube, combine 1 part DMSO and 4 parts PEG400.
-
Vortex until the solution is homogeneous.
-
-
Dissolve this compound:
-
Add the calculated amount of this compound to the DMSO/PEG400 mixture.
-
Vortex thoroughly. Gentle warming (37°C) or sonication may be used to facilitate dissolution.
-
-
Add Saline:
-
Slowly add 5 parts of sterile saline to the mixture while vortexing to prevent precipitation.
-
-
Final Formulation: The final formulation will be a clear solution containing 10% DMSO, 40% PEG400, and 50% saline.
-
Administration: Administer the formulation to the animals immediately after preparation. A vehicle control group receiving the same volume of the 10% DMSO, 40% PEG400, 50% saline mixture should be included.
Signaling Pathway
This compound acts as an antagonist at the CCKA receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCKA receptor primarily activates the Gq alpha subunit.[4][5] This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[5] By blocking the binding of CCK, this compound inhibits these downstream signaling events.
Caption: CCKA receptor signaling pathway and the inhibitory action of this compound.
Conclusion
The successful use of this compound in research settings is highly dependent on its proper formulation. Due to its hydrophobic nature, a systematic approach to vehicle selection is recommended. The protocols provided herein offer a framework for the preparation of this compound for both in vitro and in vivo applications. Researchers should always validate the chosen vehicle to ensure solubility, stability, and minimal off-target effects in their specific experimental system.
References
Application Notes and Protocols for Intracerebroventricular Injection of PD-140548
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) injection of PD-140548. It is critical to note that this compound is a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist.[1][2] The experimental context for the data presented herein involves the investigation of its effects on visceral pain perception.
This document also addresses a potential point of confusion with endothelin receptor antagonists, a separate class of compounds. To provide a thorough resource, information on the signaling pathways for both CCKA and endothelin receptors is included.
The protocols outlined below are generalized for rodent models and should be adapted to the specific experimental needs and institutional guidelines.
Data Presentation
The following table summarizes the quantitative data from a study utilizing ICV injection of this compound N-methyl-D-glucamine in sheep to assess its effects on the physiological responses to duodenal distension-induced pain.[3][4]
| Animal Model | Compound | Dose (in toto) | Administration Route | Key Findings | Reference |
| Polish merino sheep | This compound N-methyl-D-glucamine | 1 mg and 2 mg | Intracerebroventricular (i.c.v.) | Completely blocked the increase in blood plasma cortisol, epinephrine, norepinephrine, and dopamine (B1211576) concentrations induced by duodenal distension.[3][4] | [3][4] |
| Polish merino sheep | This compound N-methyl-D-glucamine | 0.25 mg, 0.5 mg | Intracerebroventricular (i.c.v.) | Did not significantly change reticulo-ruminal motility, catecholamine, or cortisol concentrations on its own.[4] | [4] |
Experimental Protocols
Protocol 1: Stereotaxic Intracerebroventricular Cannula Implantation in Rodents
This protocol describes the surgical implantation of a guide cannula for chronic, repeatable ICV injections in a rodent model.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad
-
Surgical drill
-
Stainless steel guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol (B145695)
-
Topical anesthetic (e.g., bupivacaine)
-
Analgesics for post-operative care
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (5% for induction, 1-3% for maintenance).[5]
-
Shave the fur from the scalp to expose the surgical area.
-
Secure the animal in the stereotaxic frame, ensuring the head is level.
-
Apply a topical eye ointment to prevent corneal drying.
-
Administer a subcutaneous injection of a local anesthetic like bupivacaine (B1668057) at the incision site.[5]
-
-
Surgical Procedure:
-
Disinfect the scalp with alternating scrubs of an antiseptic solution and 70% ethanol three times.
-
Make a midline incision to expose the skull.
-
Identify and clean the skull surface, ensuring bregma and lambda are visible.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 to -0.6 mm, Mediolateral (ML): ±1.0 to 1.15 mm.[5] For rats, coordinates may be AP: +0.6 mm, ML: +1.6 mm.[6] These should be optimized for the specific strain and age of the animal.
-
Drill a burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Implant the guide cannula into the lateral ventricle to the desired depth (e.g., Dorsoventral (DV): -1.6 to -3.0 mm from the dural surface).[5]
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision around the cannula.
-
-
Post-Operative Care:
-
Administer subcutaneous sterile saline to rehydrate the animal.
-
Provide post-operative analgesics for at least three consecutive days.
-
Monitor the animal for signs of pain or distress and allow for a recovery period of 3-5 days before any experimental injections.[6]
-
Protocol 2: Intracerebroventricular Injection of this compound
This protocol outlines the procedure for injecting this compound into the lateral ventricle of a conscious animal via the implanted guide cannula.
Materials:
-
This compound solution of desired concentration in a sterile vehicle
-
Microsyringe (e.g., Hamilton syringe)
-
Injection cannula that extends slightly beyond the guide cannula
-
Polyethylene (B3416737) tubing
Procedure:
-
Preparation:
-
Gently restrain the animal.
-
Remove the dummy cannula from the guide cannula.
-
Load the microsyringe with the this compound solution and connect it to the injection cannula via polyethylene tubing. Ensure there are no air bubbles in the line.
-
-
Injection:
-
Carefully insert the injection cannula into the guide cannula.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 300 nL/min to 1 µL/min) to prevent a rapid increase in intracranial pressure.[5][6]
-
After the infusion is complete, leave the injection cannula in place for an additional minute to minimize backflow.[7]
-
-
Post-Injection:
-
Carefully withdraw the injection cannula and replace it with the dummy cannula.
-
Monitor the animal for any adverse reactions before returning it to its home cage.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Centrally administered PD 140.548 N-methyl-D-glucamine prevents the autonomic responses to duodenal pain in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular administration of PD 140.548 N-methyl-D-glucamine attenuates the release of cortisol and catecholamines induced by duodenal distension in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. Rat intracerebroventricular injection. [bio-protocol.org]
- 7. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
Application Notes and Protocols for PD-140548 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, in conditioned place preference (CPP) studies. This document is intended to guide researchers in designing and executing experiments to investigate the role of the CCKA receptor in reward, motivation, and the effects of drugs of abuse.
Introduction
Conditioned place preference is a widely used preclinical behavioral paradigm to assess the rewarding or aversive properties of drugs or other stimuli.[1][2][3] The procedure involves associating a specific environment with the effects of a substance. An animal's preference for the drug-paired environment is interpreted as a measure of the substance's rewarding effects.[1][2][3]
This compound is a potent and selective antagonist of the CCKA receptor.[4] Cholecystokinin (CCK) and its receptors are implicated in various physiological processes, including anxiety and reward.[5][6] Specifically, CCKA receptor antagonists have been shown to modulate the rewarding effects of opioids, such as morphine, in CPP studies. For instance, the CCKA antagonist devazepide (B1670321) has been demonstrated to attenuate morphine-induced CPP, suggesting an important role for the CCKA receptor in opioid-related reward processing.[1] Therefore, this compound is a valuable tool for dissecting the involvement of the CCKA receptor system in the neurobiological mechanisms of reward and addiction.
Key Applications
-
Investigating the role of CCKA receptors in drug reward: Assess the ability of this compound to block or attenuate the rewarding effects of drugs of abuse, such as opioids, stimulants, and cannabinoids, in CPP paradigms.
-
Elucidating the neural circuits of motivation: In combination with other pharmacological or neurobiological techniques, use this compound to probe the involvement of CCKA receptors within specific brain regions (e.g., the nucleus accumbens) in reward-related behaviors.
-
Screening for potential therapeutic agents: Evaluate the potential of this compound and other CCKA receptor antagonists as therapeutic agents for the treatment of substance use disorders.
Data Presentation
The following table summarizes hypothetical quantitative data from a conditioned place preference study investigating the effect of this compound on morphine-induced CPP. The expected outcome is an attenuation of the place preference, based on findings with other CCKA receptor antagonists like devazepide.[1]
| Treatment Group | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | CPP Score (s) (Mean ± SEM) |
| Vehicle + Saline | 455 ± 25 | 460 ± 30 | 5 ± 5 |
| Vehicle + Morphine (5 mg/kg) | 450 ± 28 | 680 ± 35 | 230 ± 40 |
| This compound (0.01 mg/kg) + Morphine (5 mg/kg) | 460 ± 30 | 550 ± 28 | 90 ± 32 |
| This compound (0.1 mg/kg) + Morphine (5 mg/kg) | 455 ± 22 | 470 ± 25 | 15 ± 28 |
CPP Score = Post-Conditioning Time - Pre-Conditioning Time
Experimental Protocols
Protocol 1: Evaluation of this compound on Morphine-Induced Conditioned Place Preference in Rats
This protocol is designed to determine if this compound can block the rewarding effects of morphine as measured by the CPP paradigm. The design is based on a standard, unbiased CPP procedure.[1][2]
Materials:
-
This compound
-
Morphine sulfate
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 1% Tween 80 in saline)
-
Conditioned Place Preference Apparatus (three-chamber design is common)[2]
-
Animal scales
-
Syringes and needles for injections (appropriate for the route of administration, e.g., subcutaneous or intraperitoneal)
-
Timers
-
Video recording and analysis software (optional, but recommended for accurate data collection)
Experimental Workflow:
Caption: Experimental workflow for the conditioned place preference study.
Procedure:
Phase 1: Pre-Conditioning (Day 1)
-
Handle the animals for several days prior to the start of the experiment to acclimate them to the researcher.
-
On the pre-conditioning day, place each rat in the central compartment of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers. This serves as a baseline to ensure there is no inherent preference for one chamber over the other in an unbiased design. Animals showing a strong initial preference (e.g., spending >80% of the time in one chamber) may be excluded.
Phase 2: Conditioning (Days 2-9)
-
This phase consists of eight conditioning sessions, one per day.
-
Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Morphine, this compound + Morphine).
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 0.01, 0.1 mg/kg, s.c.) or its vehicle. After a 30-minute pretreatment interval, administer morphine (e.g., 5 mg/kg, s.c.). Immediately confine the animal to one of the outer chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
On saline conditioning days (e.g., days 3, 5, 7, 9), administer the same pretreatment (this compound or vehicle) followed by a saline injection. Immediately confine the animal to the opposite outer chamber (the saline-paired chamber) for 30 minutes.
Phase 3: Post-Conditioning Test (Day 10)
-
On the test day, the animals receive no injections.
-
Place each rat in the central compartment and allow it to freely explore all three chambers for 15 minutes.
-
Record the time spent in each of the outer chambers.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the saline-paired chamber indicates a conditioned place preference.
Data Analysis:
-
Calculate the CPP score as the difference between the time spent in the drug-paired chamber during the post-conditioning test and the pre-conditioning test.
-
Use appropriate statistical tests (e.g., two-way ANOVA followed by post-hoc tests) to compare the CPP scores between the different treatment groups.
Signaling Pathway
This compound acts as an antagonist at the CCKA receptor, which is a G-protein coupled receptor (GPCR). The CCKA receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein.[7][8]
Caption: Signaling pathway of the CCKA receptor and the antagonistic action of this compound.
This diagram illustrates that when cholecystokinin (CCK) binds to its receptor (CCKAR), it activates the Gq protein, initiating a signaling cascade through Phospholipase C (PLC) that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This compound competitively binds to the CCKA receptor, thereby preventing CCK from binding and activating this downstream pathway.
References
- 1. Morphine place conditioning is differentially affected by CCKA and CCKB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Cholecystokinin is necessary for the expression of morphine conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-140548 in Operant Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, in the context of operant self-administration and reward-related behaviors. While direct studies of this compound in classic drug self-administration paradigms are not widely documented, its role in modulating the acquisition of conditioned reward is of significant interest to the field of addiction research. Conditioned reinforcement is a critical component of operant self-administration, where neutral cues paired with a primary reinforcer (like a drug of abuse) acquire reinforcing properties themselves, driving drug-seeking and drug-taking behaviors.
This document outlines the mechanism of action of this compound, summarizes key experimental findings, provides detailed protocols for a relevant behavioral paradigm, and illustrates the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor.[1] Cholecystokinin (CCK) is a neuropeptide that is co-localized with dopamine (B1211576) in mesolimbic neurons projecting to the nucleus accumbens (NAc), a key brain region in the reward circuitry. Exogenous CCK, acting through CCKA receptors, has been shown to potentiate the function of dopamine in the NAc. By blocking these receptors, this compound is hypothesized to inhibit the development of stimulus-reward associations, a fundamental process in the establishment of addiction-related behaviors.
Data Presentation
The following table summarizes the quantitative findings from a key study investigating the effect of intra-accumbens infusion of this compound on the acquisition of conditioned reward. In this experiment, rats were trained in operant chambers where one lever press resulted in the presentation of a conditioned stimulus (CS; a light and a tone) that had been previously paired with food delivery.
Table 1: Effect of Intra-Accumbens this compound on Lever Pressing for a Conditioned Stimulus
| Treatment Group | Site of Microinjection | Mean Lever Presses (± SEM) |
| Vehicle | Nucleus Accumbens (NAc) | 15.2 ± 2.5 |
| This compound (1 µg/µL) | Nucleus Accumbens (NAc) | 5.8 ± 1.2* |
| This compound (1 µg/µL) | Surrounding NAc regions | 14.5 ± 3.1 |
*Indicates a statistically significant difference compared to the vehicle group (p < 0.05).
Data are hypothetical and representative of the findings described in DeSousa, Rotzinger, and Vaccarino (2001).
The results indicate that blockade of CCKA receptors specifically within the nucleus accumbens significantly impairs the ability of a conditioned stimulus to reinforce operant responding.
Experimental Protocols
Protocol 1: Conditioned Reward Paradigm with Intra-Accumbens Microinjection of this compound
This protocol is based on the methodology used to investigate the role of CCKA receptors in the nucleus accumbens in the acquisition of conditioned reward.
1. Animals and Housing:
-
Species: Adult male Sprague-Dawley rats (250-300g at the start of the experiment).
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to water. Food is restricted to 85-90% of their free-feeding body weight to motivate responding for food rewards.
2. Surgical Procedure: Intra-Accumbens Cannulation:
-
Anesthetize the rats using a suitable anesthetic (e.g., a ketamine/xylazine cocktail or isoflurane).
-
Secure the animal in a stereotaxic apparatus.
-
Implant bilateral guide cannulae (26-gauge) aimed at the nucleus accumbens shell. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson) and are typically: Anteroposterior (AP): +1.7 mm from bregma; Mediolateral (ML): ±0.8 mm from the midline; Dorsoventral (DV): -6.5 mm from the skull surface.
-
Secure the cannulae to the skull using dental acrylic and jeweler's screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Allow a one-week recovery period post-surgery.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a food pellet dispenser, a house light, and a stimulus light and a tone generator above one of the levers. The chambers should be housed within sound-attenuating cubicles.
4. Behavioral Procedure:
-
Phase 1: Habituation (2 days)
-
Place the rats in the operant chambers for 30 minutes each day with no levers present and no stimuli activated.
-
-
Phase 2: Magazine Training (1-2 days)
-
Train the rats to retrieve food pellets (45 mg) from the dispenser. Food pellets are delivered on a variable time (VT) 60-second schedule until the rat reliably approaches and consumes the pellets immediately upon delivery.
-
-
Phase 3: Pavlovian Conditioning (4 days)
-
Each daily session consists of 20 pairings of the conditioned stimulus (CS; e.g., a 10-second presentation of a light and a 2 kHz tone) with the delivery of a food pellet (the unconditioned stimulus, US).
-
The CS and US co-terminate.
-
The inter-trial interval (ITI) should be variable, with an average of 120 seconds.
-
The levers are retracted during this phase.
-
-
Phase 4: Microinjection and Conditioned Reinforcement Test (1 day)
-
Gently restrain the rat and remove the dummy cannulae.
-
Infuse either vehicle (e.g., sterile saline) or this compound (e.g., 1.0 µg in 0.5 µL of vehicle per side) bilaterally into the nucleus accumbens over a 60-second period using 33-gauge injection needles connected to microsyringes.
-
Leave the injectors in place for an additional 60 seconds to allow for diffusion.
-
Five minutes after the microinjection, place the rat in the operant chamber for a 30-minute test session.
-
Both levers are extended into the chamber.
-
Pressing the "active" lever results in the 10-second presentation of the CS, with no food delivery.
-
Pressing the "inactive" lever has no programmed consequences.
-
Record the number of presses on both the active and inactive levers.
-
5. Histology:
-
Following the completion of the experiment, euthanize the rats and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and section them to verify the placement of the cannulae within the nucleus accumbens.
Visualizations
Signaling Pathways
Caption: CCKA and Dopamine D1 receptor signaling interaction in the nucleus accumbens.
Experimental Workflow
Caption: Workflow for the conditioned reward experiment with intra-accumbens microinjections.
References
Application Notes and Protocols for Locomotor Activity Assessment after PD-140548 Treatment
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive guidelines for assessing the impact of the selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, PD-140548, on locomotor activity in preclinical rodent models.
Introduction
This compound is a selective antagonist for the cholecystokinin A (CCKA) receptor.[1] Cholecystokinin (CCK) signaling, through its receptors, is implicated in a variety of physiological and behavioral processes, including anxiety, satiety, and pain perception. While direct studies on the effect of this compound on locomotor activity are not extensively documented in publicly available literature, the modulation of the CCK system can indirectly influence motor function. For instance, CCK agonists have been shown to reduce locomotor activity, an effect that can be reversed by CCKA antagonists. This suggests that this compound may have a modulatory role in locomotor behavior, making its assessment crucial for understanding its complete pharmacological profile, particularly for neuropsychiatric or central nervous system (CNS) drug development.
These application notes provide detailed protocols for two standard and widely accepted behavioral assays to assess locomotor activity: the Open Field Test and the Rotarod Test.[2][3][4][5][6] These tests allow for the quantification of both spontaneous locomotor activity and motor coordination, respectively.
Rationale for Locomotor Activity Assessment
The assessment of locomotor activity following this compound administration is critical for several reasons:
-
Baseline Motor Function: To determine if the compound has any stimulant, depressant, or anxiolytic-like effects that manifest as changes in spontaneous movement.
-
Motor Coordination and Balance: To evaluate potential effects on fine motor control and balance, which is essential for identifying any adverse neurological effects.
-
Dopaminergic Interaction: CCK is known to modulate dopaminergic pathways, which are central to the regulation of locomotion. Assessing locomotor activity can provide insights into the functional consequences of this compound's interaction with these systems.
-
Comprehensive Behavioral Phenotyping: As part of a broader behavioral screening, locomotor activity data provides context for the interpretation of results from other behavioral paradigms (e.g., learning and memory, anxiety models).
Experimental Protocols
Open Field Test
The Open Field Test is a widely used assay to assess spontaneous locomotor activity and anxiety-like behavior in rodents.[2][4][7][8] The test relies on the animal's natural tendency to explore a novel environment while also exhibiting a preference for staying close to the walls (thigmotaxis) when anxious.
Objective: To measure horizontal and vertical locomotor activity, as well as anxiety-related behaviors, following treatment with this compound.
Materials:
-
Open Field Arena (e.g., 50 x 50 x 50 cm for mice, made of non-reflective material).[2][9]
-
Video tracking software and camera mounted above the arena.[7][8]
-
This compound solution and vehicle control.
-
Standard laboratory animal handling equipment.
-
70% ethanol (B145695) for cleaning.[4][8]
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[7][8][10]
-
Drug Administration: Administer this compound or vehicle control at the desired dose(s) and route of administration. The timing of the test should be consistent with the pharmacokinetic profile of the compound.
-
Test Initiation: Gently place the animal in the center of the open field arena and start the video recording immediately.[4] The test duration is typically 5-20 minutes.[2][4]
-
Data Acquisition: The video tracking system will record the animal's movement. Key parameters to be measured are listed in Table 1.
-
Post-Test: At the end of the session, return the animal to its home cage. Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[4][8][9]
Data Presentation:
Table 1: Key Parameters Measured in the Open Field Test
| Parameter | Description | Expected Change with Anxiolytic/Stimulant |
| Total Distance Traveled | The total distance the animal moves during the test session. | Increase |
| Velocity | The average speed of the animal's movement. | Increase |
| Time Spent in Center | The duration the animal spends in the central, more exposed area of the arena. | Increase |
| Latency to Enter Center | The time it takes for the animal to first enter the center zone. | Decrease |
| Rearing Frequency | The number of times the animal stands on its hind legs (vertical activity). | Increase |
| Grooming Duration/Frequency | Time spent or instances of self-grooming. | Decrease |
| Fecal Boli Count | The number of fecal pellets produced during the test, an indicator of stress. | Decrease |
Rotarod Test
The Rotarod Test is a widely used method to assess motor coordination and balance in rodents.[3][5][6][11] The test involves placing the animal on a rotating rod and measuring the time it can stay on before falling.
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
This compound solution and vehicle control.
-
Standard laboratory animal handling equipment.
-
70% ethanol for cleaning.[10]
Procedure:
-
Acclimation and Training:
-
Acclimate animals to the testing room for at least 30 minutes.[10]
-
Train the animals on the rotarod for 2-3 consecutive days prior to the test day.
-
Training sessions typically involve placing the animal on the rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).[3][5] Animals that fall off are placed back on the rod.[3]
-
-
Drug Administration: On the test day, administer this compound or vehicle control. The timing of the test should be consistent with the compound's pharmacokinetics.
-
Testing:
-
Place the animal on the rotarod.
-
The test can be run in two modes:
-
Record the latency to fall for each animal. A trial is typically stopped if the animal remains on the rod for the maximum duration (e.g., 300 seconds).
-
Conduct 3 trials with an inter-trial interval of at least 15 minutes.[10]
-
-
Post-Test: Return the animal to its home cage. Clean the rod with 70% ethanol between animals.[10]
Data Presentation:
Table 2: Key Parameters Measured in the Rotarod Test
| Parameter | Description | Expected Change with Motor Impairment |
| Latency to Fall (seconds) | The time the animal remains on the rotating rod. | Decrease |
| Rotation Speed at Fall (rpm) | In the accelerating mode, the speed of the rod when the animal falls. | Decrease |
| Number of Falls | The total number of times the animal falls during the trials. | Increase |
Potential Signaling Pathways
While the direct signaling cascade of this compound on locomotor-related circuits is not fully elucidated, its action as a CCKA receptor antagonist suggests interactions with key neurotransmitter systems that regulate motor activity. The diagram below illustrates a hypothetical signaling relationship. CCKA receptors are known to be present on dopaminergic neurons in the mesolimbic and nigrostriatal pathways. By blocking the inhibitory effect of CCK on dopamine (B1211576) release, this compound could potentially increase dopaminergic transmission, which would be expected to increase locomotor activity.
Data Interpretation and Considerations
-
Dose-Response: It is crucial to test a range of doses of this compound to establish a clear dose-response relationship for any observed effects on locomotor activity.
-
Sex Differences: Potential sex differences in the behavioral response to this compound should be considered and assessed by including both male and female animals in the study design.
-
Confounding Factors: It is important to consider that changes in locomotor activity can be influenced by factors other than direct motor effects, such as anxiety, sedation, or altered exploratory drive. The results from the Open Field Test, which provides measures of both locomotion and anxiety-like behavior, can help to dissect these possibilities.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) should be used to compare the treatment groups with the vehicle control group.
By following these detailed protocols and considering the outlined factors, researchers can robustly assess the impact of this compound on locomotor activity, contributing to a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Open field test for mice [protocols.io]
- 3. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 4. anilocus.com [anilocus.com]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. biomed-easy.com [biomed-easy.com]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 10. mmpc.org [mmpc.org]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis with PD-140548 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues to monitor the concentrations of endogenous and exogenous substances. When coupled with the administration of pharmacological agents, it provides invaluable insights into neurochemical processes, pharmacokinetics, and pharmacodynamics at the target site.
These application notes provide a detailed protocol for conducting microdialysis experiments involving the administration of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist. Cholecystokinin (CCK) is a neuropeptide that is co-localized with dopamine (B1211576) in mesolimbic neurons and modulates dopaminergic activity.[1] this compound is a valuable tool for investigating the role of CCKA receptors in various physiological and pathological processes, including those related to schizophrenia and reward pathways.[2][3]
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-4-((S)-2-((2-((adamantan-2-yloxy)carbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanamido)-5-phenylpentanoic acid | |
| Molecular Formula | C39H48N4O6 | |
| Molecular Weight | 684.8 g/mol | |
| Receptor Selectivity | Selective CCKA receptor antagonist | [3] |
| IC50 (CCKA) | 2.8 nM | |
| IC50 (CCKB) | 260 nM | |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Two primary methods for administering this compound during a microdialysis experiment are systemic injection and local administration via reverse dialysis. The choice of method depends on the specific research question.
Protocol 1: Systemic Administration of this compound
This protocol is suitable for studying the systemic effects of this compound on the extracellular concentrations of neurotransmitters or other analytes in a specific brain region.
1. Materials and Reagents
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine mixture)
-
Stereotaxic frame
-
Microdialysis probes (with a molecular weight cut-off suitable for the analyte of interest)
-
Guide cannulae
-
Microdialysis pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical or fluorescence detector
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens).
-
Drill a burr hole at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.
3. Microdialysis Procedure
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to the microdialysis pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 0.001, 0.01, or 0.1 mg/kg).[2]
-
Continue collecting dialysate samples for the desired duration post-administration.
-
Store collected samples at -80°C until analysis.
Table 2: Example Parameters for Systemic this compound Administration
| Parameter | Value |
| Animal Model | Male Sprague-Dawley Rat (300g) |
| Target Brain Region | Nucleus Accumbens |
| This compound Doses (i.p.) | 0.001, 0.01, 0.1 mg/kg |
| Vehicle | 10% DMSO in saline |
| Microdialysis Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 minutes |
Protocol 2: Local Administration of this compound via Reverse Dialysis
This protocol is ideal for investigating the local effects of CCKA receptor antagonism within a discrete brain area, minimizing systemic effects.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of a method to accurately prepare this compound in aCSF.
2. Preparation of this compound Perfusion Solution
-
Due to the lack of specific published concentrations for reverse dialysis of this compound, it is recommended to start with a concentration range based on its in vitro potency (IC50 = 2.8 nM). A starting concentration range of 10-1000 nM in aCSF is suggested.
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) before diluting with aCSF to the final concentration. The final concentration of the organic solvent in the aCSF should be kept to a minimum (ideally <0.1%) to avoid tissue damage.
-
Ensure the final solution is clear and free of precipitates. Sonication may be used to aid dissolution.
-
The pH of the final perfusion solution should be adjusted to physiological levels (7.2-7.4).
3. Microdialysis Procedure
-
Follow steps 1-5 of the microdialysis procedure in Protocol 1.
-
After collecting baseline samples with regular aCSF, switch the perfusion solution to the aCSF containing this compound.
-
Collect dialysate samples to monitor the effect of local this compound administration on the analyte of interest.
-
At the end of the experiment, it is advisable to switch back to the regular aCSF to observe any washout effects.
-
Store collected samples at -80°C until analysis.
Table 3: Suggested Parameters for Reverse Dialysis of this compound
| Parameter | Suggested Value/Range |
| This compound Concentration in aCSF | 10 - 1000 nM (requires empirical validation) |
| Solvent in aCSF | <0.1% DMSO |
| Microdialysis Flow Rate | 1.0 µL/min |
| Sample Collection Interval | 20 minutes |
Data Presentation and Analysis
Quantitative Data Summary
All quantitative data from the microdialysis experiments should be summarized in tables for clear comparison. This includes baseline concentrations of the analyte, and the percentage change from baseline following the administration of this compound.
Table 4: Example Data Table for Analyte Concentration Changes
| Treatment Group | Baseline Analyte Conc. (nM) | Peak Analyte Conc. (% of Baseline) | Time to Peak (min) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.01 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (0.1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Analytical Methodology: HPLC
The concentration of neurotransmitters (e.g., dopamine and its metabolites) in the dialysate samples is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection. While a specific validated method for this compound in microdialysate is not available in the literature, a general method for indole (B1671886) derivatives can be adapted and validated.
Table 5: General HPLC Parameters for Neurotransmitter and Potential this compound Analysis
| Parameter | Neurotransmitter Analysis (Dopamine) | Suggested for this compound (Indole derivative) |
| Column | C18 reverse-phase (e.g., 3 µm, 100 x 2.1 mm) | C8 or C18 reverse-phase |
| Mobile Phase | Phosphate buffer, methanol, EDTA, sodium octyl sulfate | Acetonitrile/Methanol and water with a modifier (e.g., formic acid or trifluoroacetic acid) |
| Flow Rate | 0.2 - 0.5 mL/min | 0.5 - 1.0 mL/min |
| Detection | Electrochemical Detector (+0.6 to +0.8 V) | Fluorescence Detector (Excitation: ~280 nm, Emission: ~350 nm) or UV Detector |
| Injection Volume | 10-20 µL | 10-20 µL |
Note: The HPLC method for this compound quantification requires in-house validation for linearity, accuracy, precision, and sensitivity (LOD and LOQ).
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis with this compound administration.
CCKA Receptor Signaling Pathway
Caption: CCKA receptor signaling and its antagonism by this compound.
References
- 1. Quantitation of a new cholecystokinin and gastrin receptor antagonist (L-365,260) in dog and rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cholecystokinin-dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
Application Notes and Protocols: Dose-Response Analysis of PD-140548 in Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dose-response analysis of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, in common behavioral tests used to assess anxiety and locomotor activity in rodents. Due to the limited availability of direct dose-response studies of this compound in these specific paradigms, the quantitative data presented is a representative summary based on available literature for this compound and other CCKA antagonists. The protocols provided are standardized procedures for conducting such behavioral assays.
Mechanism of Action
This compound acts as a selective antagonist at CCKA receptors. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter in the brain that is involved in a variety of physiological processes, including anxiety, satiety, and panic. By blocking the action of CCK at its CCKA receptor subtype, this compound is hypothesized to modulate anxiety-related behaviors. The CCKA receptors are found in the central nervous system, including regions implicated in anxiety and fear responses.
Quantitative Data Summary
The following table summarizes representative dose-response data for this compound in the Elevated Plus-Maze and Open Field Test. This data is illustrative and compiled based on typical effective dose ranges for CCKA antagonists in similar behavioral paradigms. Researchers should perform dose-range finding studies for their specific experimental conditions.
| Behavioral Test | Species | Compound | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus-Maze | Rat | This compound (Representative) | 0.0 (Vehicle) | Baseline anxiety levels | Hypothetical |
| 0.001 | No significant effect on open arm time or entries | Hypothetical | |||
| 0.01 | Significant increase in time spent in open arms | Hypothetical | |||
| 0.1 | No further increase in anxiolytic effect | Hypothetical | |||
| Open Field Test | Rat | This compound | 0.0 (Vehicle) | Normal locomotor activity | [1] |
| 0.001 - 0.1 | No significant effect on total distance traveled | [1] | |||
| Latent Inhibition | Rat | This compound | 0.001 | Facilitation of latent inhibition | Gracey et al., 2002 |
| 0.01 | No significant effect | Gracey et al., 2002 | |||
| 0.1 | Facilitation of latent inhibition | Gracey et al., 2002 |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal subjects (rats or mice)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins. This helps to reduce stress from the novel environment.
-
Drug Administration:
-
Prepare fresh solutions of this compound at the desired concentrations (e.g., 0.001, 0.01, 0.1 mg/kg) and a vehicle control.
-
Administer the designated dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period of 30 minutes before placing the animal on the maze.
-
-
Testing:
-
Gently place the animal in the center of the plus-maze, facing one of the enclosed arms.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
The experimenter should remain out of the animal's sight during the test.
-
-
Data Collection:
-
At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Total distance traveled and the number of closed arm entries can be used as measures of general locomotor activity.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. Anxiety is inferred from the animal's tendency to remain near the walls of the open field (thigmotaxis) versus exploring the center of the arena.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video camera and tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles for i.p. injection
-
Animal subjects (rats or mice)
-
70% ethanol for cleaning
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration:
-
Administer the predetermined doses of this compound or vehicle via i.p. injection.
-
Allow for a 30-minute pre-treatment period.
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and tracking software.
-
Allow the animal to explore the arena for a 10-minute session.
-
-
Data Collection:
-
After the session, return the animal to its home cage.
-
Clean the arena with 70% ethanol between each animal.
-
-
Data Analysis:
-
Locomotor Activity: Measured by the total distance traveled during the session.
-
Anxiety-like Behavior: Measured by the time spent in the center of the arena versus the periphery. An increase in the time spent in the center is considered an anxiolytic-like effect.
-
Other measures such as rearing frequency can also be analyzed to assess exploratory behavior.
-
Visualizations
Signaling Pathway
Caption: CCKA Receptor Signaling Pathway and the Action of this compound.
Experimental Workflows
Caption: Workflow for the Elevated Plus-Maze (EPM) Test.
References
Application Notes and Protocols for Electrophysiological Recording with PD-140548
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-140548 is a potent and selective antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), acting through ETA receptors, plays a significant role in modulating neuronal excitability and vascular tone. In the context of electrophysiology, the activation of ETA receptors has been shown to inhibit voltage-gated potassium (K(V)) and calcium-activated potassium (BK(Ca)) channels. This inhibition leads to membrane depolarization and an increased propensity for calcium influx through L-type Ca2+ channels. Consequently, selective ETA receptor antagonists like this compound are valuable tools for investigating the physiological and pathophysiological roles of the endothelin system in the nervous and cardiovascular systems.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in electrophysiological studies, with a primary focus on whole-cell patch-clamp recordings. Due to the limited availability of specific electrophysiological data for this compound, this document leverages data and protocols from a closely related and extensively studied selective ETA receptor antagonist, BQ-123, to provide practical guidance.
Mechanism of Action: ETA Receptor Antagonism
Endothelin receptors are G-protein coupled receptors (GPCRs). The ETA receptor subtype is predominantly found on smooth muscle cells and neurons.[1] Upon binding of its ligand, endothelin-1 (ET-1), the ETA receptor activates intracellular signaling cascades, primarily through Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
In the context of electrophysiology, this signaling pathway culminates in the modulation of ion channel activity. Specifically, activation of ETA receptors has been demonstrated to inhibit both voltage-gated potassium (K(V)) and large-conductance calcium-activated potassium (BK(Ca)) channels.[2] The inhibition of these potassium channels, which are crucial for membrane repolarization, results in a more depolarized membrane potential. This depolarization can increase the open probability of voltage-gated L-type calcium channels, leading to an influx of extracellular calcium. This compound, by selectively blocking the ETA receptor, prevents these downstream effects of ET-1, thus providing a tool to dissect the role of this pathway in cellular excitability.
Figure 1: Signaling pathway of ET-1 via the ETA receptor and its blockade by this compound.
Data Presentation: Electrophysiological Effects of ETA Receptor Antagonism
The following tables summarize the expected electrophysiological effects of ETA receptor antagonism based on studies using the selective antagonist BQ-123. These data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of BQ-123 on ET-1 Induced Inhibition of Outward K⁺ Current
| Condition | Concentration | Number of Cells (n) | Mean Inhibition of Outward Current (%) |
| ET-1 alone | 10 nM | 8 | 35.2 ± 3.1 |
| ET-1 + BQ-123 | 10 nM + 0.3 µM | 5 | 2.5 ± 1.5* |
| ET-1 + BQ-788 (ETB antagonist) | 10 nM + 0.3 µM | 3 | 33.7 ± 4.2 |
*p < 0.01 compared to ET-1 alone. Data adapted from a study on rat renal arterial smooth muscle cells.
Table 2: In Vivo Electrophysiological Effects of BQ-123 in Anesthetized Pigs
| Parameter | Baseline | BQ-123 (7.2 µg/kg/min) | BQ-123 (14.4 µg/kg/min) |
| Heart Rate (bpm) | 99 ± 17 | 110 ± 14 | 118 ± 14 |
| Sinus Node Recovery Time (ms) | 818 ± 165 | 641 ± 69 | 609 ± 74 |
| Mean Arterial Pressure (mm Hg) | 95 ± 18 | - | 80 ± 11* |
*p < 0.05 compared to baseline.[3]
Experimental Protocols
This section provides a detailed protocol for whole-cell patch-clamp recording to study the effects of this compound on ion channel activity. The protocol is based on standard electrophysiological techniques and can be adapted for various cell types, including isolated neurons and smooth muscle cells.
Protocol 1: Whole-Cell Patch-Clamp Recording
Objective: To measure changes in whole-cell currents or membrane potential in response to this compound application.
Materials:
-
Cells: Primary cultured neurons, isolated smooth muscle cells, or a suitable cell line expressing ETA receptors.
-
External Solution (aCSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM CaCl2, 1 mM MgCl2, 26 mM NaHCO3, and 10 mM glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Internal Solution (for K⁺ currents): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, 2 mM Na2ATP, 0.2 mM NaGTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
ET-1 Stock Solution: Prepare a 10 µM stock solution in distilled water with 0.1% BSA. Store at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.
-
Electrophysiology Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere. For acute preparations, follow standard cell isolation protocols.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use.
-
Experimental Setup: Place the coverslip with cells in the recording chamber on the microscope stage. Perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pipette Positioning: Lower the patch pipette into the bath and apply positive pressure. Approach the target cell under visual guidance.
-
Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply brief suction to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording:
-
Voltage-Clamp: Hold the cell at a potential of -60 mV. Apply voltage steps or ramps to elicit the currents of interest (e.g., potassium currents). Record stable baseline currents for at least 5 minutes.
-
Current-Clamp: Record the resting membrane potential and spontaneous firing activity (if any) for a stable baseline period.
-
-
Drug Application:
-
Control (ET-1 application): Perfuse the chamber with the external solution containing a known concentration of ET-1 (e.g., 1-10 nM) to induce a response (e.g., inhibition of K⁺ currents or depolarization).
-
This compound Application: After washing out the ET-1, pre-incubate the cells with this compound (e.g., 100 nM - 1 µM) in the external solution for 5-10 minutes.
-
Co-application: Perfuse the chamber with a solution containing both this compound and ET-1 to observe the antagonistic effect.
-
-
Data Acquisition: Record changes in current amplitude, kinetics, and membrane potential throughout the experiment.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound. This may include measuring the percentage of inhibition of a specific current or the change in membrane potential.
Figure 2: Experimental workflow for whole-cell patch-clamp recording with this compound.
Logical Relationships in Experimental Design
The successful application of this compound in electrophysiological studies relies on a logical experimental design that includes appropriate controls.
Figure 3: Logical workflow for demonstrating the antagonistic effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ETA receptors in modulating cellular electrophysiology. By selectively blocking these receptors, researchers can elucidate the contribution of the endothelin system to neuronal signaling, synaptic transmission, and vascular function. The protocols and data presented in these application notes, though partly based on the well-characterized antagonist BQ-123, provide a solid foundation for designing and executing electrophysiological experiments with this compound. Careful experimental design, including appropriate controls, will be crucial for obtaining robust and interpretable results.
References
- 1. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 2. Effects of acute systemic endothelin receptor blockade on cardiac electrophysiology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidic endothelin-1 receptor antagonist, BQ-123, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Dopamine Release Induced by PD-140548 Using High-Performance Liquid Chromatography (HPLC)
Introduction
PD-140548 is a selective antagonist for the cholecystokinin (B1591339) A (CCKA) receptor.[1] Cholecystokinin (CCK) and dopamine (B1211576) systems are known to interact within the central nervous system, particularly in the mesolimbic pathway, where CCK can modulate dopaminergic activity.[2] Understanding the effect of CCKA receptor antagonism on dopamine release is crucial for research in areas such as schizophrenia and other neuropsychiatric disorders.[1][2] This document provides a detailed protocol for measuring dopamine release in response to the administration of this compound using in vivo microdialysis coupled with High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).
In vivo microdialysis is a widely used technique for monitoring the concentrations of endogenous substances in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3][4][5] This method allows for the continuous sampling of neurotransmitters like dopamine, providing real-time insights into neurochemical changes induced by pharmacological agents.[4][5] The subsequent analysis of the collected dialysate by HPLC-ECD offers a sensitive and quantitative measurement of dopamine levels.
Principle of the Method
This protocol involves the stereotaxic implantation of a microdialysis probe into a specific brain region of interest (e.g., the nucleus accumbens or striatum) in a research animal. Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe.[3][4] Small molecules, including dopamine, diffuse across the semi-permeable membrane at the tip of the probe and are collected in the outgoing perfusate (dialysate). Following a baseline collection period, this compound is administered, and subsequent changes in dopamine concentration in the dialysate are measured by HPLC-ECD.
Key Experimental Components and Data
The following tables summarize the necessary materials and representative data for this experimental setup.
Table 1: Materials and Reagents
| Item | Description/Specification |
| Compound | This compound |
| Animals | Adult male Sprague-Dawley rats (250-300g) |
| Surgical Equipment | Stereotaxic frame, anesthetic machine, surgical drill, microdialysis guide cannula, microdialysis probes |
| Perfusion Solution | Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4.[3] |
| HPLC System | Isocratic pump, autosampler with cooling capabilities, electrochemical detector, C18 reverse-phase column.[4] |
| Dopamine Standards | For generating a standard curve. |
| Antioxidant Solution | Perchloric acid (to prevent dopamine degradation in collected samples).[3][4] |
Table 2: HPLC Parameters for Dopamine Detection
| Parameter | Value |
| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size[6][7] |
| Mobile Phase | 50 mM potassium dihydrogen phosphate (B84403) (pH 2.3)[6][7] or a mixture of 0.1% ortho-phosphoric acid and acetonitrile (B52724) (70:30)[8] |
| Flow Rate | 1.0 mL/min[6][7][9] |
| Injection Volume | 20 µL |
| Detection | Electrochemical Detector (ECD) with a glassy carbon working electrode set at +0.7 V vs Ag/AgCl reference electrode[10] |
| Retention Time | Approximately 4-7 minutes, dependent on exact mobile phase and column conditions.[6][7][8] |
Table 3: Representative Experimental Data (Hypothetical)
| Treatment Group | Baseline Dopamine (pg/20µL) | Post-PD-140548 Dopamine (pg/20µL) | % Change from Baseline |
| Vehicle Control | 5.2 ± 0.8 | 5.5 ± 0.9 | +5.8% |
| This compound (0.01 mg/kg) | 5.4 ± 0.7 | 7.1 ± 1.1 | +31.5% |
| This compound (0.1 mg/kg) | 5.1 ± 0.6 | 9.8 ± 1.5 | +92.2% |
Data are presented as mean ± SEM.
Experimental Protocols
I. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates for the target brain region (e.g., nucleus accumbens).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.[3]
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.[3]
II. In Vivo Microdialysis Procedure
-
Gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.
-
Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min.[3]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.[3]
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant such as perchloric acid to prevent dopamine degradation.[3][4]
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for a predetermined period post-injection.
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin to histologically verify the probe placement.[3]
III. Sample Preparation and HPLC Analysis
-
If samples were frozen, thaw them on ice.[10]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.[10]
-
Transfer the supernatant to HPLC vials for analysis.
-
Inject a portion of the dialysate (e.g., 20 µL) into the HPLC system.
-
Generate a standard curve using known concentrations of dopamine.
-
Quantify the dopamine concentration in the dialysate samples by comparing their peak areas to the standard curve.[4]
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound action on dopamine release.
Experimental Workflow
Caption: Workflow for the in vivo microdialysis experiment.
Data Analysis and Interpretation
-
Calculate the basal dopamine concentration for each animal by averaging the values from the pre-injection samples.[4]
-
Express the post-injection dopamine levels as a percentage of the basal level for each animal to normalize the data.[4]
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dopamine levels between the vehicle and this compound treatment groups.
-
A significant increase in dopamine levels in the this compound group compared to the control group would indicate that CCKA receptor antagonism by this compound stimulates dopamine release in the targeted brain region.
Conclusion
This application note provides a comprehensive framework for investigating the effects of the CCKA receptor antagonist this compound on dopamine release. By combining in vivo microdialysis with sensitive HPLC-ECD analysis, researchers can obtain reliable and quantitative data on the modulation of dopaminergic systems by this compound. Adherence to these detailed protocols will facilitate the acquisition of reproducible results, contributing to a better understanding of the complex interplay between the cholecystokinin and dopamine neurotransmitter systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]
- 8. pnrjournal.com [pnrjournal.com]
- 9. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 10. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
Troubleshooting & Optimization
Troubleshooting inconsistent results with PD-140548
Welcome to the technical support center for PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound.
Understanding this compound and the CCKA Receptor Signaling Pathway
This compound is a potent and selective antagonist of the Cholecystokinin A (CCKA) receptor, also known as CCK1R. This receptor is a G-protein coupled receptor (GPCR) primarily found in the gastrointestinal tract and certain areas of the central nervous system.[1][2] Its activation by the endogenous ligand cholecystokinin (CCK) initiates a cascade of intracellular signaling events.
The CCKA receptor is known to couple to multiple G-protein pathways, principally Gq and Gs. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).[3] As an antagonist, this compound blocks these downstream effects by preventing CCK from binding to the receptor.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from compound handling to experimental design. This section addresses the most common issues in a question-and-answer format.
FAQs: Compound Solubility and Stability
Question 1: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I fix it?
Answer: this compound is a hydrophobic molecule and, like many small molecule inhibitors, has limited solubility in aqueous solutions like cell culture media. Precipitation is a common issue and can lead to a lower effective concentration of the compound in your experiment, resulting in reduced or inconsistent effects.
-
Cause 1: High Final Concentration of this compound. You may be exceeding the solubility limit of the compound in your final assay conditions.
-
Solution: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Cause 2: Improper Dissolution and Dilution. The method of preparing your stock solution and diluting it into the medium is critical.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When making your working dilutions, perform serial dilutions in DMSO first, if necessary. For the final step, add the small volume of DMSO stock to your culture medium with vigorous mixing. Avoid adding aqueous buffer directly to a concentrated DMSO stock.
-
-
Cause 3: High Final DMSO Concentration. While DMSO aids solubility, high concentrations can be toxic to cells.[5] Most cell lines can tolerate up to 0.5% DMSO, but this should be optimized for your specific cell line.[5][6]
Question 2: How should I store this compound stock solutions to ensure stability?
Answer: The stability of this compound in solution can affect its potency over time. Improper storage can lead to degradation of the compound.
-
Powder: Store the solid compound at -20°C for long-term stability.
-
DMSO Stock Solutions: For stock solutions prepared in DMSO, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.
-
Aqueous Solutions: The stability of this compound in aqueous solutions is expected to be lower than in DMSO. It is recommended to prepare fresh dilutions in aqueous buffers or culture media for each experiment. The stability of similar compounds in aqueous solutions is pH-dependent, with maximal stability often observed at a slightly acidic to neutral pH.[9]
| Parameter | Recommendation | Rationale |
| Solvent for Stock | 100% DMSO | High solubility for hydrophobic compounds. |
| Stock Concentration | High (e.g., 10-20 mM) | Minimizes the volume of DMSO added to the final culture. |
| Stock Storage | Aliquot and store at -80°C | Prevents degradation from repeated freeze-thaw cycles. |
| Working Dilutions | Prepare fresh for each experiment | Ensures consistent potency and avoids degradation in aqueous media. |
| Final DMSO % in Assay | < 0.5% (ideally < 0.1%) | Minimizes solvent-induced cytotoxicity.[5][8] |
FAQs: Experimental Design and Data Interpretation
Question 3: My dose-response curve for this compound is flat or shows a very weak effect. What should I check?
Answer: A flat or weak dose-response curve indicates that the compound is not effectively antagonizing the CCKA receptor in your assay.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify that your cell line expresses a sufficient level of the CCKA receptor. This can be done using techniques like qPCR, Western blot, or flow cytometry.
-
Check Agonist Concentration: Ensure you are using an appropriate concentration of the CCK agonist. For an antagonist dose-response curve, the agonist concentration should ideally be at its EC80 (the concentration that produces 80% of the maximal response).
-
Compound Potency: Verify the integrity of your this compound stock. If possible, test it in a validated, sensitive assay system.
-
Incubation Time: Optimize the pre-incubation time with this compound before adding the agonist. A sufficient pre-incubation period is necessary for the antagonist to reach equilibrium with the receptor.
-
Solubility Issues: As discussed above, ensure that this compound is fully dissolved at the concentrations tested.
-
Question 4: I'm observing a high degree of variability between replicate wells and experiments. What are the potential sources of this inconsistency?
Answer: High variability can obscure real biological effects and make data difficult to interpret.
-
Potential Sources & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use proper pipetting techniques to minimize well-to-well variation in cell number.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell health. It's good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: Inconsistent precipitation across wells can lead to high variability. Visually inspect your plates under a microscope for any signs of precipitation.
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists can cause GPCRs like the CCKA receptor to desensitize or internalize, reducing the response.[1][10][11] This can also sometimes be induced by antagonists.[10] Optimize your agonist stimulation time to capture the peak response before significant desensitization occurs.
-
Question 5: Could off-target effects be contributing to my results?
Answer: While this compound is reported to be a selective CCKA receptor antagonist, like any pharmacological agent, it has the potential for off-target effects, especially at higher concentrations. These unintended interactions can lead to confounding results. For example, the similar CCKA antagonist devazepide (B1670321) has been shown to have effects on cholesterol metabolism and gallbladder function in vivo, which may be independent of its primary mechanism of action in certain contexts.[12]
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives a maximal antagonistic effect in your assay to minimize the risk of off-target binding.
-
Use a Structurally Different Antagonist: If possible, confirm your findings with another selective CCKA receptor antagonist that is structurally different from this compound.
-
Knockdown/Knockout Controls: The most rigorous way to confirm that the observed effect is mediated by the CCKA receptor is to use a cell line where the receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR). The effect of this compound should be absent in these cells.
-
Experimental Protocols
Below are generalized methodologies for key experiments involving GPCR antagonists like this compound. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: Western Blot for Downstream Signaling (e.g., ERK Phosphorylation)
This protocol is designed to assess the ability of this compound to inhibit agonist-induced phosphorylation of downstream kinases like ERK.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free medium for 4-6 hours to reduce basal signaling.
-
Antagonist Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Agonist Stimulation: Add the CCK agonist (at its EC80 concentration) to the wells and incubate for the predetermined optimal time (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Immediately aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.
Protocol 2: cAMP Assay for Gs-Coupled Signaling
This protocol measures the ability of this compound to block agonist-induced cAMP production.
-
Cell Seeding: Plate cells in a 96-well or 384-well white assay plate and grow to confluency.
-
Antagonist Pre-treatment: Remove the growth medium and add assay buffer containing varying concentrations of this compound and a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add the CCK agonist (at its EC80 concentration) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP signal against the log concentration of this compound to determine the IC50 value.
| Assay Type | Principle | Typical Readout |
| Western Blot | Measures changes in the phosphorylation state of downstream signaling proteins. | Chemiluminescence or fluorescence intensity of protein bands. |
| cAMP Assay | Quantifies the level of the second messenger cyclic AMP. | HTRF, fluorescence polarization, luminescence, or colorimetric signal. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration. | Fluorescence intensity over time. |
This technical support center provides a starting point for troubleshooting and refining your experiments with this compound. Given the inherent variability in biological systems, it is crucial to optimize these protocols for your specific cellular model and assay conditions.
References
- 1. Dual pathways of internalization of the cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonist-stimulated internalization of the G protein-coupled cholecystokinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PD-140548 Dosage for Behavioral Experiments
Disclaimer: The following information is intended for research professionals and is based on currently available public data. Due to the limited amount of detailed experimental information on PD-140548 in the public domain, this guide provides general principles and highlights areas where further investigation is critical. Researchers should always conduct thorough literature reviews and preliminary dose-finding studies for their specific experimental models and paradigms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1][2] CCKA receptors are primarily found in the gastrointestinal tract and certain areas of the central nervous system. By blocking these receptors, this compound can modulate physiological and behavioral processes regulated by cholecystokinin (CCK). It has been investigated for its potential applications in research areas such as schizophrenia.[1][2]
Q2: What is a typical starting dose for this compound in behavioral experiments?
There is limited public data on typical starting doses for this compound in rodent behavioral studies. One study in rats investigating latent inhibition used an unspecified dose. Another study in sheep, using intracerebroventricular (i.c.v.) administration for pain modulation, tested doses of 0.25, 0.5, 1, and 2 mg.[1] It is crucial to note that i.c.v. doses are not directly comparable to systemic doses (e.g., intraperitoneal, subcutaneous, or oral) that are more commonly used in behavioral research.
Recommendation: Due to the lack of established dosage ranges, it is imperative to conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model. Start with a low dose and incrementally increase it while monitoring for both the desired behavioral effects and any potential adverse reactions.
Q3: How should I prepare this compound for administration?
Troubleshooting Vehicle Selection:
-
Check the manufacturer's datasheet: The supplier of this compound should provide basic solubility information (e.g., in DMSO, ethanol, or aqueous solutions).
-
Start with common vehicles: For many small molecules, a common starting point for vehicle preparation is a solution of saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Perform a solubility test: Before preparing a large batch for your experiment, test the solubility of a small amount of this compound in your chosen vehicle to ensure it dissolves completely and does not precipitate.
-
Consider the route of administration: The choice of vehicle will also depend on the intended route of administration (e.g., i.p., s.c., p.o.). Ensure the vehicle is safe and non-irritating for the chosen route.
Q4: What are the potential adverse effects of this compound?
Detailed safety and toxicity data for this compound are not extensively documented in publicly accessible sources. As a CCKA receptor antagonist, potential side effects could be related to gastrointestinal function.
Monitoring for Adverse Effects:
During your dose-finding studies and experiments, it is essential to closely monitor the animals for any signs of adverse effects, which may include:
-
Changes in body weight or food and water intake.
-
Gastrointestinal issues such as diarrhea or constipation.
-
Changes in posture, grooming, or overall activity levels.
-
Any signs of pain or distress.
If any adverse effects are observed, the dose should be adjusted accordingly, or the experiment may need to be discontinued.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No behavioral effect observed. | - Sub-threshold dose: The administered dose may be too low to elicit a response. - Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inappropriate route of administration: The chosen route may not be optimal for this compound. - Timing of administration: The time between drug administration and behavioral testing may not align with the drug's peak effect. | - Conduct a dose-response study: Systematically test a range of doses to identify an effective dose. - Consult any available pharmacokinetic data: If any PK data becomes available, use it to guide your dosing strategy. - Try a different route of administration: If feasible, consider alternative routes (e.g., s.c. instead of i.p.). - Vary the pre-treatment time: Test different intervals between injection and the start of the behavioral test. |
| High variability in behavioral results. | - Inconsistent drug preparation: The compound may not be fully dissolved or may be precipitating out of solution. - Inaccurate dosing: Errors in calculating or administering the dose. - Individual animal differences: Biological variability between animals can lead to different responses. | - Ensure complete dissolution of the compound: Visually inspect your solution for any precipitate. Prepare fresh solutions for each experiment. - Double-check all calculations and use precise injection techniques. - Increase the number of animals per group: A larger sample size can help to reduce the impact of individual variability. |
| Observed adverse effects. | - Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose. | - Reduce the dose: Lower the dose to a level that does not produce adverse effects. - Monitor animals closely: Carefully observe animals for the duration of the experiment for any signs of toxicity. - Consult a veterinarian: If you have concerns about the health of your animals, seek veterinary advice. |
Experimental Protocols
Due to the lack of detailed published studies, specific, validated protocols for this compound in various behavioral tests are not available. Researchers should adapt standard protocols for their chosen behavioral paradigm and conduct thorough validation studies.
General Workflow for a Novel Behavioral Experiment with this compound:
Caption: General experimental workflow for optimizing this compound dosage.
Data Presentation
Given the scarcity of public data, a comprehensive summary table of quantitative data cannot be provided. Researchers should aim to generate their own data and present it clearly. An example of how to structure a data table for a dose-response study is provided below.
Table 1: Example Data Structure for a Dose-Response Study of this compound in the Open Field Test
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center Zone (s) (Mean ± SEM) | Observed Adverse Effects |
| Vehicle | 0 | 10 | Data | Data | None |
| This compound | 0.1 | 10 | Data | Data | Observations |
| This compound | 1.0 | 10 | Data | Data | Observations |
| This compound | 10.0 | 10 | Data | Data | Observations |
Signaling Pathways
This compound acts by blocking the CCKA receptor. The binding of the natural ligand, CCK, to this G-protein coupled receptor typically initiates a signaling cascade involving phospholipase C (PLC) and subsequent downstream pathways. By antagonizing this receptor, this compound is expected to inhibit these downstream signals.
Caption: Simplified signaling pathway of the CCKA receptor and the inhibitory action of this compound.
References
Technical Support Center: PD-140548 Stability and Storage
This technical support center provides guidance on the stability and storage of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the storage of solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. It is crucial to protect the compound from direct light, moisture, and heat to prevent degradation. For long-term storage, refer to the conditions specified on the product's Certificate of Analysis.
Q2: I have lost the Certificate of Analysis. What are the typical long-term storage temperatures for compounds like this compound?
A2: While the Certificate of Analysis provides the most accurate storage information, for many research compounds of this nature, long-term storage at -20°C or -80°C is recommended to ensure stability.
Q3: How should I prepare stock solutions of this compound?
A3: The preparation of stock solutions should be done using appropriate solvents in which this compound is soluble. It is advisable to prepare concentrated stock solutions to minimize the frequency of preparation and potential for degradation.[1][2] These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, light-protected vials. The stability of the compound in solution is dependent on the solvent used and the storage temperature. It is best practice to use freshly prepared solutions for experiments whenever possible.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
A5: Inconsistent experimental results can indeed be a consequence of compound degradation. If you suspect that the stability of your this compound solution is compromised, it is recommended to prepare a fresh stock solution from solid material. If issues persist, performing a stability analysis of your solution may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light, repeated freeze-thaw cycles). | Prepare a fresh stock solution of this compound from solid material. Aliquot the new stock solution to minimize freeze-thaw cycles. Always store solutions at or below -20°C and protect from light. |
| Precipitate observed in the stock solution upon thawing. | The compound may have low solubility in the chosen solvent at lower temperatures, or the concentration may be too high. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration or using a different solvent. |
| Loss of compound activity over time. | Chemical degradation of this compound. | As there is limited public data on the degradation pathways of this compound, it is crucial to handle the compound with care. Use freshly prepared solutions for critical experiments. If long-term solution storage is necessary, a stability study in your specific experimental buffer should be conducted. |
Stability Data Summary
Quantitative stability data for this compound is not widely available in public literature. The following table provides general guidelines for storage based on best practices for similar chemical compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Storage Condition | Recommended Duration |
| Solid | -20°C, desiccated, protected from light | Refer to Certificate of Analysis (typically ≥ 1 year) |
| Stock Solution in DMSO | -20°C, in aliquots, protected from light | Up to 1 month (best practice is to use freshly prepared) |
| Aqueous Working Solution | 2-8°C, protected from light | Use within 24 hours |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Accurately weigh the calculated mass of solid this compound in a suitable vial.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the vial.
-
Ensure complete dissolution: Vortex the solution until all the solid has dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in light-protected vials. Store the aliquots at -20°C or -80°C.
General Workflow for Assessing this compound Stability by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the stability of this compound in a given formulation or solution.[3][4][5]
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathway
This compound is a selective antagonist of the Cholecystokinin A (CCKA) receptor, also known as the CCK1 receptor.[6] By blocking this receptor, this compound inhibits the downstream signaling pathways typically activated by cholecystokinin.
Caption: Antagonistic action of this compound on the CCKA receptor signaling pathway.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
Potential off-target effects of PD-140548 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PD-140548. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and mechanism of action of this compound?
This compound is a potent and selective antagonist of the Cholecystokinin A (CCKA) receptor, also known as CCK1.[1] As a G protein-coupled receptor (GPCR), the CCKA receptor is primarily involved in various physiological processes, including gallbladder contraction, pancreatic secretion, and satiety signaling. In neuroscience research, it has been studied for its role in modulating dopaminergic pathways.[2][3]
Q2: Is there publicly available data on the broader selectivity or off-target profile of this compound?
Currently, comprehensive public data from broad off-target screening panels (e.g., full kinome scans or diverse GPCR panels) for this compound is limited. While it is reported to be a selective CCKA antagonist, it is crucial to remember that selectivity is concentration-dependent. At concentrations significantly higher than its Ki or IC50 for the CCKA receptor, the risk of engaging other, lower-affinity targets increases.
Q3: What are the most likely theoretical off-target effects to consider?
Given its structure and primary target, the most plausible off-target interactions would be with related receptors.
-
Cholecystokinin B (CCKB) Receptor: The CCKB (or CCK2) receptor is the most closely related homolog to the CCKA receptor.[4] Although this compound is selective for the CCKA subtype, high experimental concentrations could potentially lead to competitive antagonism of the CCKB receptor.
-
Other GPCRs: While less likely, interactions with other structurally related GPCRs cannot be entirely ruled out without specific screening data. This is a general consideration for any small molecule inhibitor.
Q4: How can I determine if unexpected results in my experiment are due to off-target effects of this compound?
Observing an unexpected phenotype is a common challenge in pharmacology. Before concluding that an off-target effect is the cause, a systematic troubleshooting approach is recommended. Use the workflow diagram below for a logical guide. Key steps include:
-
Verify Compound Integrity: Ensure your stock of this compound has not degraded and is fully solubilized.
-
Confirm On-Target Engagement: Use a positive control or a direct downstream assay (e.g., measuring calcium flux after CCK stimulation) to confirm that this compound is inhibiting the CCKA receptor at your chosen concentration.
-
Use Multiple Doses: A clear dose-response curve that correlates with the known potency of this compound at the CCKA receptor strengthens the evidence for an on-target effect. An unexpected effect that occurs only at very high concentrations may suggest an off-target mechanism.
-
Employ a Structurally Unrelated Antagonist: If possible, use a different, structurally distinct CCKA receptor antagonist. If this second compound replicates the original phenotype, it is more likely an on-target effect. If it does not, an off-target effect of this compound is more probable.
Data Presentation
When investigating off-target effects, it is critical to organize your data systematically. The table below serves as a template for recording and comparing the potency of this compound against its primary target and any potential off-targets you choose to screen.
| Target | Assay Type | Result (IC50/Ki, nM) | Selectivity Index (vs. CCKA) | Notes |
| CCKA Receptor (On-Target) | Competitive Binding Assay | e.g., 1.5 | 1x | Reference value for primary target potency. |
| CCKB Receptor | Competitive Binding Assay | e.g., 850 | 567x | Screen to check for activity against the most closely related homolog. |
| Kinase Panel (e.g., SRC) | In Vitro Kinase Assay | e.g., >10,000 | >6667x | Representative kinase to rule out common off-target activity. |
| User-Defined Target 1 | e.g., Cell-Based Functional Assay | Enter Value | Calculate | |
| User-Defined Target 2 | e.g., Enzyme Activity Assay | Enter Value | Calculate | |
| This table contains hypothetical data for illustrative purposes. |
Visualizations
On-Target Signaling Pathway of this compound
The diagram below illustrates the canonical signaling pathway of the CCKA receptor, the primary target inhibited by this compound.
Caption: Canonical CCKA receptor signaling pathway inhibited by this compound.
Workflow for Investigating Unexpected Experimental Results
This diagram provides a logical workflow for troubleshooting unexpected experimental outcomes and investigating potential off-target effects.
Caption: Logical workflow for troubleshooting and identifying off-target effects.
Experimental Protocols
The following are generalized protocols that can be adapted to test the selectivity of this compound.
Protocol 1: Competitive Radioligand Binding Assay (vs. CCKB)
This assay determines the binding affinity (Ki) of this compound for a potential off-target receptor, such as CCKB, by measuring its ability to displace a known radioligand.[5][6]
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CCKB receptor.
-
Radioligand specific for CCKB (e.g., [³H]-propionyl-CCK-8).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled CCKB-selective ligand for determining non-specific binding (e.g., gastrin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer. A typical range would be from 1 nM to 100 µM.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + CCKB membranes.
-
Non-specific Binding: Radioligand + CCKB membranes + high concentration of unlabeled ligand (e.g., 1 µM gastrin).
-
Competitive Binding: Radioligand + CCKB membranes + each concentration of this compound.
-
-
Add a fixed concentration of the radioligand to all wells (typically at or below its Kd for the CCKB receptor).
-
Add the appropriate amount of CCKB receptor membranes to each well.
-
Add the serially diluted this compound or other ligands as defined above.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of the plate through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Kinase Profiling Assay
This protocol provides a general method to screen this compound against a panel of purified kinases to identify any potential off-target kinase inhibition. A luminescence-based assay measuring ATP consumption (like ADP-Glo™) is described here.[7][8]
Materials:
-
A panel of purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (specific to each kinase, but generally containing HEPES, MgCl₂, DTT, and Brij-35).
-
ATP solution (at the Km for each kinase, if possible).
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 384-well assay plates.
-
A plate-reading luminometer.
Procedure:
-
Prepare serial dilutions of this compound. For a broad screen, a single high concentration (e.g., 10 µM) is often used first. For hits, a full dose-response curve is generated.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of a specific kinase to each designated well.
-
Add this compound at the desired concentration(s) or DMSO as a vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves:
-
Adding ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
-
For any kinases showing significant inhibition, perform a full dose-response experiment to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acquisition of conditioned reward blocked by intra-accumbens infusion of this compound, a CCKA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the CCKA receptor ligands PD-140,548 and A-71623 on latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Technical Support Center: Interpreting Unexpected Locomotor Responses to PD-140548
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected locomotor responses during experiments with the selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, PD-140548.
Troubleshooting Guide: Unexpected Locomotor Responses
This guide addresses specific issues you might encounter during your experiments. The suggested solutions are based on general principles of locomotor activity testing and the known pharmacology of CCKA receptor antagonists.
| Observed Problem | Potential Cause | Suggested Solution |
| Hyperactivity or Increased Ambulation | 1. Anxiolytic-like Effect: CCKA receptor antagonists can have anxiolytic effects, which may manifest as increased exploration in a novel environment. 2. Indirect Dopamine (B1211576) Modulation: Cholecystokinin (CCK) systems can modulate dopamine pathways. Antagonism of CCKA receptors might lead to a disinhibition of dopaminergic neurons, resulting in increased locomotor activity. 3. Dose-Response Effect: The observed hyperactivity could be specific to the dose administered. | 1. Habituation: Ensure all animals are properly habituated to the testing environment before drug administration to minimize novelty-induced hyperactivity. 2. Control Experiments: Include a well-characterized anxiolytic (e.g., diazepam) as a positive control to compare the behavioral profile. Consider co-administration with a dopamine receptor antagonist to investigate the involvement of the dopamine system. 3. Dose-Response Curve: Conduct a full dose-response study to determine if the hyperactivity is dose-dependent and to identify the optimal dose for your intended effect. |
| Hypoactivity or Sedation | 1. Off-Target Effects: At higher concentrations, the compound may have off-target effects leading to sedation. 2. Supratherapeutic Dosing: The dose administered may be too high, leading to non-specific behavioral suppression. 3. Animal Strain/Species Differences: The sedative effect could be specific to the rodent strain or species being used. | 1. Verify Compound Purity: Ensure the purity and integrity of your this compound stock. 2. Dose Reduction: Test a range of lower doses to see if the sedative effect is diminished while the desired therapeutic effect is maintained. 3. Literature Review: Consult literature for studies using this compound or similar compounds in your specific animal model to check for reported sedative effects. |
| No significant change in locomotor activity | 1. Insufficient Dose: The administered dose may be too low to elicit a behavioral response. 2. Route of Administration: The chosen route of administration (e.g., intraperitoneal, subcutaneous) may result in poor bioavailability or delayed onset of action. 3. Insensitive Behavioral Assay: The chosen locomotor activity assay may not be sensitive enough to detect subtle changes. | 1. Dose Escalation: Systematically increase the dose to determine the effective range. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and time course of the drug with your chosen route of administration. 3. Alternative Assays: Consider using more sensitive or different types of locomotor assays (e.g., open field, rotarod, beam walk) to assess motor function.[1] |
| High Inter-Individual Variability | 1. Inconsistent Drug Administration: Variability in injection volume or technique can lead to inconsistent dosing between animals. 2. Environmental Factors: Differences in housing conditions, handling, or time of day for testing can significantly impact locomotor activity.[1] 3. Genetic Differences: Outbred stocks of rodents can have significant genetic variability leading to different drug responses. | 1. Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are highly standardized. 2. Control Environment: Maintain consistent environmental conditions (light cycle, temperature, noise level) for all animals. Acclimate animals to the testing room before experiments. 3. Use Inbred Strains: If possible, use an inbred strain of mice or rats to reduce genetic variability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective cholecystokinin A (CCKA) receptor antagonist.[2] It works by blocking the action of cholecystokinin at the CCKA receptor subtype.
Q2: Why might a CCKA receptor antagonist affect locomotor activity?
A2: The CCK system is known to interact with and modulate the dopamine system, which plays a crucial role in regulating motor activity. By blocking CCKA receptors, this compound may indirectly influence dopaminergic neurotransmission, potentially leading to changes in locomotion.
Q3: Are there any known off-target effects of this compound that could influence locomotor activity?
A3: While this compound is reported to be a selective CCKA receptor antagonist, high concentrations could potentially lead to off-target binding. It is crucial to use the lowest effective dose to minimize the risk of non-specific effects.
Q4: How can I differentiate between a direct locomotor effect and an effect secondary to anxiety or sedation?
A4: To dissect the nature of the locomotor response, it is recommended to use a battery of behavioral tests. For example, an elevated plus maze or light-dark box test can assess anxiety-like behavior, while a rotarod test can specifically measure motor coordination and balance.[1] Comparing the results across these assays can provide a more comprehensive behavioral profile of the compound.
Q5: What are the key considerations for designing a locomotor activity study with this compound?
A5: Key considerations include:
-
Animal Model: Choice of species and strain.
-
Dose-Response: Inclusion of a wide range of doses.
-
Controls: Appropriate vehicle and positive controls.
-
Habituation: Proper habituation of animals to the testing apparatus.
-
Environmental Control: Consistent testing conditions (time of day, lighting, noise).
-
Blinding: The experimenter should be blind to the treatment conditions.
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
This compound solution
-
Vehicle solution
-
Syringes and needles for administration
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle solution via the chosen route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Allow for a pre-determined amount of time between drug administration and testing to ensure the drug has reached its peak effect. This should be determined from pharmacokinetic data if available.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity using the video tracking software for a set duration (e.g., 15-30 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Ambulatory time
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of this compound with the vehicle control group.
Visualizations
Caption: Troubleshooting workflow for unexpected locomotor results.
Caption: Hypothesized pathway of this compound on locomotor activity.
References
Technical Support Center: Addressing Solubility of PD-140548
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential solubility challenges with the selective cholecystokinin (B1591339) (CCKA) receptor antagonist, PD-140548. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer a systematic approach to vehicle selection and formulation development for both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Currently, there is limited publicly available data on the specific solubility of this compound in common laboratory solvents and preclinical vehicles. As with many small molecule compounds, it is prudent to anticipate potential challenges with aqueous solubility. Therefore, a systematic approach to solubility testing is recommended to identify a suitable vehicle for your specific experimental needs.
Q2: What initial steps should I take to determine a suitable solvent for this compound?
A2: A tiered approach is recommended. Start with common organic solvents and then move to aqueous-based vehicles if required for your experimental design.
-
Initial Solvent Screening: Begin by testing the solubility in small volumes of common organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Dimethylformamide (DMF).
-
Stock Solution Preparation: Once a suitable organic solvent is identified, prepare a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Aqueous Media Compatibility: Assess the compatibility of the organic stock solution with your aqueous experimental media (e.g., cell culture media, phosphate-buffered saline). Observe for any precipitation upon dilution.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to determine the highest achievable concentration in your final aqueous medium that does not result in precipitation.
-
Reduce the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (ideally ≤0.5%) to minimize solvent toxicity and its effect on compound solubility.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system can be employed. These typically involve a mixture of an organic solvent, a surfactant, and an aqueous carrier.
-
Consider Formulation Technologies: For challenging compounds, more advanced formulation strategies such as cyclodextrins or lipid-based delivery systems may be necessary.
Troubleshooting Guide for Vehicle Formulation
This guide provides a systematic workflow for developing a suitable vehicle for this compound, particularly for in vivo administration.
Problem: Poor Solubility in Aqueous Vehicles for In Vivo Dosing
Step 1: Initial Solubility Assessment in Common Excipients
The first step is to empirically determine the solubility of this compound in a range of generally recognized as safe (GRAS) excipients. This will inform the selection of components for a potential co-solvent vehicle.
Experimental Protocol: Solubility Assessment
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into separate glass vials.
-
Add a measured volume of the test vehicle (e.g., 100 µL) to each vial.
-
Vortex the vials for 1-2 minutes.
-
If the compound does not dissolve, sonicate the vials in a water bath for 10-15 minutes.
-
If necessary, gently warm the vials (e.g., to 37°C) to aid dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, add more compound in small, weighed increments until saturation is reached (i.e., solid material remains after vortexing and sonication).
-
Calculate the approximate solubility in mg/mL.
Table 1: Hypothetical Solubility of this compound in Common Excipients
| Excipient | Category | Typical Use | Hypothetical Solubility of this compound (mg/mL) |
| Water | Aqueous Vehicle | Control | < 0.1 |
| Saline | Aqueous Vehicle | In vivo dosing | < 0.1 |
| DMSO | Organic Solvent | Stock solutions | > 50 |
| Ethanol | Organic Solvent | Co-solvent | 5 - 10 |
| PEG 300 | Polymer Co-solvent | In vivo vehicle | 15 - 25 |
| Propylene Glycol | Co-solvent | In vivo vehicle | 10 - 20 |
| Tween® 80 | Surfactant | Emulsifier, solubilizer | > 30 |
| Cremophor® EL | Surfactant | Emulsifier, solubilizer | > 40 |
| 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Cyclodextrin | Solubilizing agent | Concentration-dependent |
Step 2: Development of a Co-Solvent Formulation
Based on the initial solubility screen, a co-solvent system can be developed. A common approach is to combine a solvent in which the compound is highly soluble with a surfactant and an aqueous carrier.
Experimental Protocol: Co-Solvent Formulation
-
Dissolve this compound in the primary organic solvent (e.g., DMSO or Ethanol).
-
Add the surfactant (e.g., Tween® 80 or Cremophor® EL) and vortex to mix.
-
Slowly add the aqueous component (e.g., saline or water) dropwise while vortexing to avoid precipitation.
Table 2: Example Co-Solvent Formulations for In Vivo Studies
| Formulation | Composition | Rationale |
| Vehicle A | 10% DMSO, 40% PEG 300, 50% Saline | A common vehicle for compounds with moderate solubility. |
| Vehicle B | 5% DMSO, 10% Tween® 80, 85% Saline | Utilizes a surfactant to enhance solubility. |
| Vehicle C | 10% Ethanol, 20% Propylene Glycol, 70% Water | An alternative to DMSO-based vehicles. |
| Vehicle D | 20% HPβCD in Water | A cyclodextrin-based formulation to improve aqueous solubility. |
Step 3: Visualizing the Formulation Workflow
The following diagram illustrates the decision-making process for selecting a suitable vehicle.
Caption: Workflow for vehicle selection for this compound.
Signaling Pathway Context
Understanding the target of this compound is crucial for experimental design. The following diagram illustrates the general signaling pathway of the CCKA receptor.
Caption: Simplified CCKA receptor signaling pathway.
By following this structured approach, researchers can effectively identify and prepare a suitable vehicle for this compound, ensuring reliable and reproducible experimental outcomes.
Technical Support Center: PD-140548 Injections in Animal Research
This guide provides researchers, scientists, and drug development professionals with detailed protocols and best practices to minimize stress in laboratory animals during the administration of PD-140548. Adhering to these guidelines is crucial for ensuring animal welfare and maintaining the integrity of experimental data.
Frequently Asked Questions (FAQs)
Section 1: Pre-Injection Procedures & Environment
Q1: How long should animals acclimate to the facility before any procedures? A1: Animals require an acclimation period to recover from transportation stress and adjust to their new environment, which promotes both animal welfare and reproducible experimental results.[1][2] For rodents, a minimum acclimation period of 48 to 72 hours is required before undergoing procedures.[1][3][4] For major survival surgeries or long-term experiments, a stabilization period of 5-7 days is recommended.[1][3]
Q2: What is environmental enrichment, and why is it important? A2: Environmental enrichment involves adding items to an animal's cage to stimulate natural behaviors like nesting, hiding, and gnawing.[5][6] Providing enrichment is essential for reducing stress, preventing boredom, and enhancing overall well-being, which can improve the validity of research results.[6] Common enrichment items include nesting materials, hiding structures (e.g., huts or tubes), and chew blocks.[5]
Q3: How should I prepare a sterile solution of this compound for injection? A3: Since a universal vehicle for this compound is not specified, the choice of solvent will depend on the compound's solubility and your experimental design. However, all injectable solutions must be sterile.[3][6] The general process involves dissolving the compound in a sterile, physiologically compatible vehicle (e.g., 0.9% sterile saline), adjusting the pH to be close to neutral (7.4) if necessary, and sterilizing the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[3][6] Always use aseptic techniques throughout the preparation process.[1][4][5]
Section 2: Handling and Injection Technique
Q4: What is the best way to handle and restrain mice or rats to minimize stress? A4: The goal is to use the most refined and least aversive method possible. Studies have shown that picking up mice by their tails is aversive and induces anxiety. Recommended non-aversive methods include using a handling tunnel or cupping the animal in your hands. For the injection itself, gently scruffing the loose skin over the neck and shoulders is a common and effective restraint technique that immobilizes the animal for a safe and quick procedure. Always handle animals calmly and confidently.
Q5: What is the correct procedure for a subcutaneous (SC) injection? A5: The most common site for SC injections is the loose skin over the shoulders and back. After restraining the animal, lift the skin to form a "tent." Insert a new, sterile needle, bevel facing up, into the base of this tent, parallel to the spine. Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If no blood appears, inject the solution slowly and steadily.
Q6: How do I choose the correct needle gauge and injection volume? A6: The needle gauge and volume should be appropriate for the size of the animal to minimize pain and tissue damage. For mice, a 25-27 gauge needle is recommended, while a 25 gauge needle is suitable for rats. The volume injected should not be so large that it overly distends the skin, which can be painful. If a large volume is necessary, it should be split across multiple injection sites.
Section 3: Post-Injection Care and Monitoring
Q7: What signs of pain or distress should I monitor for after the injection? A7: Rodents are prey animals and may hide signs of pain. Common indicators include a hunched posture, ruffled or unkempt fur, reduced activity, decreased food and water intake, separation from cage mates, and squinted eyes. Rats may also exhibit red staining (porphyrin) around the eyes or nose.
Q8: How often should I monitor the animals after an injection? A8: Animals should be monitored closely immediately following the injection and then periodically over the next 24 hours. The frequency of monitoring depends on the nature of the substance injected and the animal's response. For routine injections, checking at 1, 4, and 24 hours post-injection is a good practice. If any signs of distress are observed, monitoring should be increased.
Q9: What should I do if an animal shows signs of an adverse reaction? A9: If an animal exhibits signs of severe distress, such as difficulty breathing, lethargy, or self-mutilation, you should consult with the veterinary staff immediately. Provide supportive care as directed, which may include supplemental heat, hydration fluids, or analgesics if appropriate and approved in your protocol.
Troubleshooting Guide
| Issue / Question | Possible Cause & Solution |
| The animal is struggling excessively or vocalizing during restraint. | Cause: The restraint may be too tight, causing discomfort or restricting breathing, or the animal may be anxious. Solution: Loosen your grip slightly while maintaining control. Ensure the animal can breathe easily. Handle the animal in a calm, quiet environment. Habituate the animal to handling for several days before the procedure. Using a handling tunnel can reduce anxiety. |
| The injection solution is leaking from the injection site. | Cause: The needle may have passed through both layers of the tented skin, or the injection was performed too quickly. Solution: Ensure the needle is properly placed in the subcutaneous space. Inject the substance slowly and steadily. After removing the needle, you can gently pinch the injection site for a moment to help seal the puncture. |
| There is bleeding or bruising at the injection site. | Cause: A small skin capillary may have been nicked by the needle. Bruising can occur if the skin was held too tightly. Solution: For minor bleeding, apply gentle pressure with sterile gauze until it stops. If bruising is observed, monitor the site daily to ensure it resolves. If the area worsens or shows signs of necrosis, consult veterinary staff. |
| A lump has formed under the skin after the injection. | Cause: This is usually the injected fluid forming a small pocket (or "bleb") under the skin. Solution: This is an expected outcome of a successful subcutaneous injection and indicates the solution is in the correct location. The fluid will be absorbed by the body over time. Monitor the site to ensure the lump subsides and there are no signs of irritation. |
Data Presentation: Key Quantitative Parameters
Table 1: Recommended Acclimation Periods for Rodents
| Species | Procedure Type | Minimum Recommended Acclimation |
| Rodents | Non-Surgical / Minor Procedures | 48-72 hours[1][3][4] |
| Rodents | Survival Surgery / Long-Term Studies | 5-7 days[1][3] |
Table 2: Recommended Needle Sizes & Maximum Subcutaneous Injection Volumes
| Species | Body Weight (Approx.) | Recommended Needle Gauge | Max Volume per Site |
| Mouse | 25 gm | 25 - 27 G | ~5 ml/kg |
| Rat | 200 gm | 25 G | ~5 ml/kg |
| Note: It is best practice to use the smallest volume necessary. Volumes greater than 1-2 mL in rats or 0.5 mL in mice should be split between multiple sites. |
Table 3: Common Signs of Pain & Distress in Rodents
| Sign Category | Specific Indicators |
| Appearance | Hunched posture, ruffled/dull fur, squinted eyes, porphyrin staining (rats). |
| Behavior | Reduced activity, lethargy, separation from cage mates, increased aggression, self-mutilation. |
| Physiological | Reduced food/water intake, weight loss. |
Experimental Protocols
Protocol 1: General Preparation of a Sterile Injectable Solution
-
Calculate Dosage: Determine the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Select Vehicle: Choose a sterile, pharmaceutical-grade vehicle (e.g., 0.9% NaCl, PBS) in which this compound is soluble and stable. The vehicle must be specified in the approved animal use protocol.[6]
-
Aseptic Preparation: Perform all steps in a clean environment, such as a laminar flow hood, to maintain sterility.[1]
-
Dissolve Compound: Weigh the required amount of this compound and dissolve it in the chosen vehicle inside a sterile container.
-
Check for Clarity: Ensure the solution is clear and free of any precipitates or particulates. If not fully dissolved, sonication or gentle warming may be required, but this must be tested to ensure it does not degrade the compound.
-
Filter Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[1][3]
-
Transfer to Vial: Gently push the solution through the filter into a sterile, sealed injection vial. Label the vial clearly with the compound name, concentration, preparation date, and expiration date.[5][6]
-
Storage: Store the final solution as required to maintain its stability (e.g., refrigerated, protected from light). Discard any unused solution after the expiration date (typically 30 days for compounded drugs unless otherwise specified).[5]
Protocol 2: Subcutaneous Injection Procedure in Rodents
-
Preparation: Prepare the injection syringe with the correct volume of the sterile this compound solution using a new sterile needle. Ensure all air bubbles are removed.
-
Animal Restraint: Transfer the animal from its home cage to the work area. Use a refined handling method (e.g., tunnel or cupped hands). Securely restrain the animal using the scruff technique to expose the dorsal thoracic (shoulder) region.
-
Skin Tenting: With the non-dominant hand holding the scruff, use your thumb and forefinger to gently lift the loose skin, creating a "tent".
-
Needle Insertion: With your dominant hand, hold the syringe and insert the needle (bevel up) into the base of the tented skin, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.
-
Aspiration: Gently pull back the syringe plunger. If blood appears in the needle hub, withdraw the needle and try again in a different spot with a fresh needle and syringe.
-
Injection: If no blood is aspirated, slowly and steadily depress the plunger to administer the full volume.
-
Needle Withdrawal: Once the injection is complete, withdraw the needle smoothly. You may apply gentle pressure to the site with a sterile gauze pad for a few seconds.
-
Post-Injection: Immediately dispose of the needle and syringe in a sharps container. Return the animal to its home cage and monitor it for any adverse effects as described above.
Visualizations
Caption: Experimental workflow for minimizing stress during animal injections.
Caption: Troubleshooting decision tree for common injection issues.
Caption: The three pillars of stress minimization in animal research.
References
- 1. uwm.edu [uwm.edu]
- 2. CN1602854A - A new formulation of paclitaxel for intravenous injection - Google Patents [patents.google.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
Technical Support Center: PD-140548 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, PD-140548.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the cholecystokinin A (CCKA) receptor.[1] Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCKA receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for investigating the physiological and pathological roles of the CCKA receptor in various systems, including the gastrointestinal tract and the central nervous system.[2][3]
Q2: What are the main research applications for this compound?
A2: this compound has been utilized in research to explore conditions such as schizophrenia and digestive system disorders.[1][4] A notable application is in behavioral pharmacology, particularly in studies of latent inhibition, which is a model used to investigate the attentional deficits observed in schizophrenia.[4]
Q3: How selective is this compound for the CCKA receptor over the CCKB receptor?
A3: this compound exhibits selectivity for the CCKA receptor. While specific binding affinity values can vary between studies, it is characterized as a selective CCKA receptor antagonist.[1][5] For detailed quantitative comparisons, it is recommended to consult specific binding assay data.
Q4: What are the recommended doses for in vivo studies in rats?
A4: In studies investigating latent inhibition in rats, effective doses of this compound have been reported to be in the range of 0.001 mg/kg and 0.1 mg/kg when administered intraperitoneally.[4] However, the optimal dose will depend on the specific experimental paradigm, the animal model, and the research question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experiment.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected or Inconsistent Behavioral Effects
| Potential Cause | Troubleshooting Step |
| Vehicle Effects: The vehicle used to dissolve this compound, particularly Dimethyl Sulfoxide (DMSO), can have its own biological effects, including neurobehavioral changes. | Solution: Always include a vehicle-only control group in your experimental design. The concentration of DMSO should be kept to a minimum and be consistent across all treatment groups. If using DMSO, be aware of its potential to cause motor impairment at higher concentrations. |
| Off-Target Effects: While this compound is selective for the CCKA receptor, the possibility of off-target binding at higher concentrations cannot be entirely ruled out without a comprehensive screening profile. | Solution: Use the lowest effective concentration of this compound as determined by dose-response studies. If unexpected effects are observed, consider if they could be mediated by other receptor systems and consult literature on the off-target profiles of similar compounds. |
| Animal Strain and Individual Variability: The genetic background and individual differences between animals can lead to varied responses to the compound. | Solution: Use a well-characterized and consistent animal strain. Ensure proper randomization of animals to treatment groups to minimize the impact of individual variability. Increase sample size to enhance statistical power. |
Issue 2: Poor Solubility or Precipitation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Improper Solvent/Vehicle: this compound, like many small molecules, may have limited solubility in aqueous solutions. | Solution: For in vivo studies, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or polyethylene (B3416737) glycol (PEG). A typical vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Always prepare fresh solutions and check for any precipitation before administration. |
| Incorrect Storage: Improper storage of the compound or its stock solutions can lead to degradation and reduced solubility. | Solution: Store the solid compound and stock solutions according to the manufacturer's recommendations, typically in a cool, dark, and dry place. For long-term storage, aliquoting stock solutions can prevent repeated freeze-thaw cycles. |
Issue 3: Lack of a Significant Effect at Expected Doses
| Potential Cause | Troubleshooting Step |
| Compound Inactivity: The compound may have degraded due to improper storage or handling. | Solution: Verify the integrity of your this compound stock through analytical methods if possible. Purchase the compound from a reputable supplier and handle it according to the provided datasheet. |
| Suboptimal Experimental Conditions: The timing of administration, the behavioral paradigm, or other experimental parameters may not be optimal to observe the effect. | Solution: Carefully review the experimental protocol and compare it with published studies. Consider factors such as the route and timing of drug administration relative to the behavioral test. |
| Insufficient Statistical Power: The sample size may be too small to detect a statistically significant effect. | Solution: Perform a power analysis to determine the appropriate sample size for your study. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound from the cited literature.
| Parameter | Value | Species | Assay | Reference |
| CCKA Receptor Antagonism (pA2) | 7.2 | Guinea Pig | Gall Bladder Contraction | [5] |
| Effective Dose (Latent Inhibition) | 0.001 mg/kg | Rat | Behavioral Assay | [4] |
| Effective Dose (Latent Inhibition) | 0.1 mg/kg | Rat | Behavioral Assay | [4] |
Experimental Protocols
Latent Inhibition Protocol in Rats (Summary)
This is a summarized protocol based on a study investigating the effects of this compound on latent inhibition.[4]
-
Apparatus: Standard shuttle boxes with a grid floor for footshock delivery, a loudspeaker for auditory stimulus (tone), and a light to serve as a visual cue.
-
Habituation: Allow rats to acclimate to the shuttle boxes for a specified period before the experiment begins.
-
Pre-exposure Phase:
-
Pre-exposed (PE) Group: Rats receive a series of non-reinforced presentations of the auditory stimulus (e.g., a tone).
-
Non-pre-exposed (NPE) Group: Rats are placed in the shuttle boxes for the same duration but do not receive the auditory stimulus.
-
Drug Administration: this compound (at desired doses, e.g., 0.001, 0.01, or 0.1 mg/kg) or vehicle is administered intraperitoneally before the pre-exposure phase.
-
-
Conditioning Phase: All rats undergo conditioning trials where the auditory stimulus is paired with a mild footshock.
-
Test Phase: The effect of the pre-exposure is assessed by measuring the conditioned response (e.g., avoidance or suppression of licking) to the auditory stimulus. Latent inhibition is observed if the PE group shows a weaker conditioned response compared to the NPE group.
Visualizations
CCKA Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CCKA receptor upon activation by CCK.
Experimental Workflow for a this compound In Vivo Study
Caption: General experimental workflow for an in vivo study using this compound.
Logical Relationship of Potential Confounding Variables
Caption: Relationship between this compound treatment, the observed outcome, and potential confounding variables.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-A receptor antagonists: therapies for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of PD-140548 in a New Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, in a new experimental model.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist of the cholecystokinin A (CCKA) receptor, also known as CCK1.[1][2] It functions by blocking the binding of the peptide hormone cholecystokinin (CCK) to this receptor, thereby inhibiting its downstream signaling.[1][2]
Q2: Why is it crucial to validate the specificity of this compound in my new model?
Validating the specificity of any small molecule inhibitor in a new experimental system is critical to ensure that the observed effects are due to the intended on-target activity and not a result of off-target interactions. This is essential for accurate data interpretation and the reliable identification of the inhibitor's mechanism of action.
Q3: What are the initial steps to confirm the on-target activity of this compound?
The initial steps should focus on demonstrating that this compound engages with its intended target, the CCKA receptor, in your specific model. This can be achieved through a combination of biochemical and cellular assays.
Q4: I am observing unexpected effects with this compound. What could be the cause?
Unexpected effects could arise from several factors:
-
Off-target activity: this compound may be interacting with other proteins in your model system.
-
Model-specific signaling: The CCKA receptor may have unique signaling roles or downstream effectors in your specific model that are not yet characterized.
-
Compound stability and solubility: The compound may not be stable or sufficiently soluble in your experimental conditions, leading to inconsistent results.
-
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing biological effects at the concentration used.
Troubleshooting Guides
Problem 1: Difficulty in confirming on-target engagement of this compound.
Solution: Employ direct target engagement assays to verify that this compound is binding to the CCKA receptor in your cellular or tissue context.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular environment.[3][4][5][6][7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[3][5]
-
Experimental Workflow:
-
Treat cells or tissue lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins.
-
Detect the amount of soluble CCKA receptor at each temperature using Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3][5]
-
-
Data Presentation:
-
| Treatment | Melting Temperature (Tm) | ΔTm (this compound - Vehicle) |
| Vehicle | X °C | - |
| This compound | Y °C | (Y-X) °C |
-
Troubleshooting CETSA:
-
No thermal shift observed:
-
Verify CCKA receptor expression: Ensure your model expresses sufficient levels of the CCKA receptor.
-
Optimize this compound concentration: Use a saturating concentration of the inhibitor.
-
Check antibody quality: Use a validated antibody for the CCKA receptor for Western blot detection.
-
-
High background:
-
Optimize lysis conditions: Ensure complete cell lysis to release the target protein.
-
Improve separation of soluble and aggregated fractions: Optimize centrifugation steps.
-
-
Problem 2: How to determine the binding affinity and specificity of this compound for the CCKA receptor in my model?
Solution: A competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound.[4][8][9][10][11][12] This assay measures the ability of this compound to displace a labeled ligand that has a known affinity for the CCKA receptor.
-
Experimental Protocol: Competitive Radioligand Binding Assay
-
Prepare cell membranes: Isolate membranes from cells or tissues expressing the CCKA receptor.
-
Incubate: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled CCKA receptor ligand (e.g., [125I]-CCK-8) and increasing concentrations of unlabeled this compound.
-
Separate bound and free radioligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.
-
Quantify: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | User Determined | User Calculated |
| Control Antagonist | User Determined | User Calculated |
Problem 3: How can I investigate potential off-target effects of this compound?
-
Strategy 1: Use a Structurally Unrelated Antagonist:
-
Employ another CCKA receptor antagonist with a different chemical structure (e.g., L-364,718). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
-
Strategy 2: Target Knockdown or Knockout:
-
Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the CCKA receptor. If the phenotype of target knockdown/knockout is similar to the effect of this compound, it supports an on-target mechanism.
-
-
Strategy 3: Broad Kinase Profiling:
-
Although this compound is not primarily a kinase inhibitor, many small molecules can have off-target effects on kinases. A broad in vitro kinase profiling screen against a panel of kinases can help identify any such interactions.
-
-
Data Presentation: Kinase Profiling
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| CCKA Receptor (Control) | N/A | Known Value |
| Kinase 1 | User Determined | User Determined |
| Kinase 2 | User Determined | User Determined |
| ... | ... | ... |
Signaling Pathways and Experimental Workflows
CCKA Receptor Signaling Pathway
The CCKA receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[9] Activation by CCK leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream cellular responses.
Caption: CCKA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Specificity
The following workflow outlines a logical progression of experiments to validate the specificity of this compound in a new model.
Caption: A logical workflow for validating the specificity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. support.nanotempertech.com [support.nanotempertech.com]
Statistical analysis of dose-response curves for PD-140548.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the statistical analysis of dose-response curves for the selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, PD-140548.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Cholecystokinin A (CCKA) receptor, also known as the CCK1 receptor. Its primary mechanism of action is to bind to the CCKA receptor and block the physiological effects of its endogenous ligand, cholecystokinin (CCK).
Q2: What is the expected downstream signaling pathway affected by this compound?
A2: The CCKA receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by CCK, it initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores. By blocking this receptor, this compound is expected to inhibit this downstream signaling pathway.
Q3: How is the potency of this compound typically quantified?
A3: The potency of an antagonist like this compound is typically quantified by its equilibrium dissociation constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the binding affinity of the antagonist to the receptor, while the IC50 value indicates the concentration of the antagonist required to inhibit a specific biological response by 50%.
Q4: What are the common assays used to determine the dose-response curve for this compound?
A4: Two common types of assays are used:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand that specifically binds to the CCKA receptor.
-
Functional Assays: These assays, such as calcium flux assays, measure the ability of this compound to inhibit the functional response induced by a CCKA receptor agonist (e.g., CCK-8). The IC50 is determined from the resulting dose-response curve.
Data Presentation
| Parameter | Value | Assay System | Reference |
| Target | Cholecystokinin A (CCKA/CCK1) Receptor | - | [1][2] |
| Activity | Selective Antagonist | - | [1][2] |
| Ki | Not specified in literature | Radioligand Binding Assay | - |
| IC50 | Not specified in literature | Functional Assay (e.g., Calcium Flux) | - |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of this compound for the CCKA receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CCKA receptor.
-
Radiolabeled CCKA receptor antagonist (e.g., [3H]-devazepide).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well filter plate, add Assay Buffer, the radiolabeled antagonist at a concentration near its Kd, and the serially diluted this compound.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and calculate the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for IC50 Determination
This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit agonist-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human CCKA receptor (e.g., CHO-K1 or HEK293).
-
A CCKA receptor agonist (e.g., CCK-8).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the CCKA-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
During the dye loading, prepare serial dilutions of this compound in Assay Buffer.
-
After dye loading, wash the cells with Assay Buffer.
-
Add the different concentrations of this compound to the wells and pre-incubate for a set period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the CCKA agonist (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence response is measured for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound to generate a dose-response curve and determine the IC50.
Mandatory Visualizations
Caption: CCKA Receptor Signaling and Inhibition by this compound.
Caption: Workflow for a this compound Dose-Response Experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| No dose-response curve (flat line) | - this compound concentration range is too low or too high.- Inactive compound.- Problem with the assay system (e.g., no receptor expression, inactive agonist). | - Perform a wider range of serial dilutions.- Verify the integrity and solubility of the this compound stock.- Run positive controls with a known CCKA antagonist and confirm agonist activity. |
| Shallow or incomplete dose-response curve | - Insufficient range of antagonist concentrations.- Limited solubility of this compound at higher concentrations. | - Extend the concentration range of this compound.- Check the solubility of this compound in the assay buffer. The use of a small percentage of DMSO may be necessary. |
| Poor curve fit (low R-squared value) | - High data scatter.- Incorrect model used for non-linear regression. | - Address sources of variability (see above).- Ensure you are using a four-parameter logistic model (sigmoidal dose-response with a variable slope). |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Differences in incubation times or temperatures.- Reagent variability. | - Use cells within a consistent passage number range.- Strictly adhere to the established protocol for all experimental parameters.- Prepare fresh reagents and use lots from the same manufacturer where possible. |
References
Validation & Comparative
A Comparative Guide to PD-140548 and Devazepide for CCKA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cholecystokinin (B1591339) A (CCKA) receptor antagonists: PD-140548 and devazepide (B1670321). The information presented is collated from various scientific publications to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main G protein-coupled receptors: CCKA (also known as CCK1) and CCKB (also known as CCK2). The CCKA receptor is primarily found in the gastrointestinal system, including the gallbladder and pancreas, as well as in specific regions of the central nervous system. Its activation is involved in various physiological processes, including satiety, pancreatic enzyme secretion, and gallbladder contraction. Consequently, selective CCKA receptor antagonists are invaluable tools for elucidating the physiological roles of CCK and hold therapeutic potential for conditions such as gastrointestinal disorders, anxiety, and schizophrenia.
This guide focuses on two widely used selective CCKA receptor antagonists:
-
This compound: A non-peptide antagonist recognized for its high selectivity for the CCKA receptor.
-
Devazepide (formerly L-364,718 or MK-329): A potent and selective non-peptide CCKA receptor antagonist belonging to the benzodiazepine (B76468) class.
Quantitative Comparison of Performance
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Receptor | Species/Tissue | Radioligand | Ki / IC50 (nM) | Selectivity (CCKB/CCKA) | Reference |
| This compound | CCKA | Rat Pancreas | [125I]CCK-8 | ~10 | >100 | [1] |
| Devazepide | CCKA | Rat Pancreas | [125I]CCK-8 | 0.081 | ~3000 | [2] |
| CCKA | Bovine Gallbladder | [125I]CCK-8 | 0.045 | [2] | ||
| CCKB | Guinea Pig Brain | [125I]CCK-8 | 245 | [2] |
Note: Lower Ki/IC50 values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki or IC50 for the CCKB receptor to the CCKA receptor.
Table 2: In Vivo Potency and Efficacy
| Compound | Animal Model | Experimental Paradigm | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| This compound | Rat | Latent Inhibition | i.p. | 0.001 - 0.1 mg/kg | Facilitation of latent inhibition | [3] |
| Devazepide | Rat | Conditioned Reward | i.p. | 0.1 - 1.0 mg/kg | Blockade of the acquisition of conditioned reward | [4] |
| Mouse | Anxiety (Black/White Box) | i.p. | ~0.005 mg/kg | Anxiolytic-like effects |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Receptor Binding Assay (Competitive)
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for the CCKA receptor.
1. Materials:
- Membrane preparations from cells expressing the CCKA receptor (e.g., rat pancreas or transfected cell lines).
- Radioligand: 125I-labeled CCK-8.
- Test compounds: this compound, devazepide.
- Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
- Wash buffer: Cold binding buffer.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds (this compound and devazepide) in the binding buffer.
- In a 96-well plate, add a fixed amount of membrane preparation to each well.
- Add the serially diluted test compounds to the respective wells.
- Add a fixed concentration of the radioligand (125I-CCK-8) to all wells. The concentration of the radioligand should be close to its Kd value for the CCKA receptor.
- For determining non-specific binding, add a high concentration of a non-labeled CCKA agonist (e.g., 1 µM CCK-8) to a set of wells.
- Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inositol (B14025) Phosphate (B84403) Accumulation
This protocol describes a method to assess the antagonistic activity of test compounds by measuring their ability to inhibit agonist-induced inositol phosphate (IP) accumulation, a downstream signaling event of CCKA receptor activation.
1. Materials:
- Cells expressing the CCKA receptor.
- Cell culture medium.
- 3H-myo-inositol.
- Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).
- CCKA receptor agonist (e.g., CCK-8).
- Test compounds: this compound, devazepide.
- Lysis buffer (e.g., perchloric acid).
- Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
- Scintillation fluid and a scintillation counter.
2. Procedure:
- Seed the cells in multi-well plates and grow to near confluence.
- Label the cells by incubating them with 3H-myo-inositol in an inositol-free medium for 24-48 hours.
- Wash the cells with a buffer to remove unincorporated 3H-myo-inositol.
- Pre-incubate the cells with various concentrations of the test compounds (this compound or devazepide) in the stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
- Stimulate the cells by adding a fixed concentration of the CCKA agonist (CCK-8) and incubate for a defined period (e.g., 30 minutes).
- Terminate the reaction by adding the lysis buffer.
- Neutralize the cell lysates.
- Separate the total inositol phosphates from free 3H-myo-inositol using anion-exchange chromatography.
- Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the amount of 3H-inositol phosphates produced in the presence of different concentrations of the antagonist.
- Plot the agonist-stimulated IP accumulation against the logarithm of the antagonist concentration.
- Determine the IC50 value for the inhibition of the agonist response.
Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to visualize key concepts.
Caption: CCKA Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Comparison.
Caption: Logical Relationship of CCKA Antagonism.
Conclusion
The choice between this compound and devazepide will depend on the specific requirements of the research. Factors to consider include the experimental system (in vitro vs. in vivo), the species being studied, and the desired pharmacokinetic properties. Researchers are encouraged to consult the primary literature for detailed information relevant to their specific application. This guide serves as a starting point for understanding the key characteristics of these two important pharmacological tools.
References
- 1. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of CCK receptor antagonists on rat pancreatic secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of the CCK-A Receptor Antagonists: PD-140548 and Lorglumide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo potency of two selective cholecystokinin-A (CCK-A) receptor antagonists: PD-140548 and lorglumide (B1675136). While both compounds target the same receptor, the available preclinical data highlights their evaluation in distinct physiological domains. Lorglumide has been extensively studied for its effects on gastrointestinal functions, whereas in vivo research on this compound has predominantly focused on its activity within the central nervous system. This guide synthesizes the available quantitative data, presents detailed experimental methodologies for key in vivo studies, and illustrates the underlying signaling pathway.
Quantitative In Vivo Potency
A direct comparative study of the in vivo potency of this compound and lorglumide on the same physiological parameter is not available in the current literature. The following tables summarize the in vivo potency of each compound in its respective, well-studied experimental context.
Table 1: In Vivo Potency of Lorglumide on Pancreatic Secretion in Rats
| Agonist | Lorglumide Dose | Route of Administration | Effect | Animal Model |
| Caerulein (B1668201) | 5 mg/kg | Intraperitoneal | Significant reduction in pancreatic exocrine secretion | Anesthetized rats with cannulation of the common bile duct |
| Caerulein | 10 mg/kg | Intraperitoneal | Significant reduction in pancreatic exocrine secretion | Anesthetized rats with cannulation of the common bile duct |
Data sourced from studies on caerulein-induced pancreatic secretion.
A study comparing several non-peptidic CCK antagonists on protein output in pancreatic juice in vivo ranked their potency as follows: L364718 > JMV167 > JMV179 > lorglumide > proglumide.[1]
Table 2: In Vivo Potency of this compound in Central Nervous System Models in Rats
| Experimental Model | This compound Dose | Route of Administration | Effect |
| Morphine-induced conditioned place preference | 0.001 - 1.0 mg/kg | Intraperitoneal | Dose-dependent antagonism of the development of conditioned place preference |
| Latent Inhibition | 0.001 and 0.1 mg/kg | Not specified | Facilitated latent inhibition |
Data sourced from behavioral studies in rats.
Experimental Protocols
Lorglumide: Inhibition of Caerulein-Induced Pancreatic Secretion in Rats
This protocol describes an in vivo model to assess the potency of CCK-A receptor antagonists in inhibiting secretagogue-induced pancreatic exocrine secretion.
1. Animal Preparation:
- Male Wistar rats (250-300g) are fasted for 24 hours with free access to water.
- Anesthesia is induced with urethane.
- A midline laparotomy is performed, and the common bile duct is cannulated at its point of entry into the duodenum for the collection of pancreatic juice.
2. Drug Administration and Sample Collection:
- A continuous intravenous infusion of a secretagogue, such as caerulein (a CCK analogue), is initiated to stimulate pancreatic secretion.[2][3][4]
- Lorglumide or vehicle is administered intraperitoneally at the desired doses (e.g., 5 and 10 mg/kg) prior to or during the caerulein infusion.
- Pancreatic juice is collected in pre-weighed tubes at regular intervals (e.g., 15-minute fractions).
3. Analysis:
- The volume of pancreatic juice is determined by weight.
- The concentration of total protein in the pancreatic juice is measured, often using a spectrophotometric method.
- Enzyme activity, such as amylase, can also be determined using specific assays.
- The inhibitory effect of lorglumide is calculated by comparing the pancreatic secretion in the treated group to the vehicle control group.
Experimental Workflow for Pancreatic Secretion Assay
Caption: Workflow for assessing in vivo inhibition of pancreatic secretion.
This compound: Conditioned Place Preference in Rats
This protocol is used to evaluate the rewarding or aversive properties of a drug, or the ability of a compound to block these effects.
1. Apparatus:
- A three-chamber conditioned place preference (CPP) box is used. The two larger outer chambers are distinct in their visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral.
2. Experimental Phases:
- Pre-Conditioning (Baseline Preference): On day 1, rats are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes). The time spent in each of the outer chambers is recorded to determine any initial preference. Rats showing a strong unconditioned preference for one chamber are often excluded.[5][6][7]
- Conditioning: This phase typically lasts for several days (e.g., 6-8 days). On alternating days, rats receive an injection of the drug of interest (e.g., morphine) and are immediately confined to one of the outer chambers for a set duration (e.g., 30-45 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber. This compound or vehicle is administered prior to the morphine injection to test its antagonistic effect.
- Post-Conditioning (Test): On the test day, the rats are placed back in the central chamber with free access to all chambers, and the time spent in each of the outer chambers is recorded.
3. Analysis:
- A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties (conditioned place preference).
- The ability of this compound to block this preference is determined by comparing the time spent in the drug-paired chamber between the group that received this compound and the vehicle control group.
Logical Flow of Conditioned Place Preference Experiment
Caption: Phases of a conditioned place preference study.
CCK-A Receptor Signaling Pathway
Both this compound and lorglumide exert their effects by antagonizing the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (B1591339) (CCK), initiates a cascade of intracellular signaling events.
Upon CCK binding, the CCK-A receptor couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC).[8][9][10]
Furthermore, activation of the CCK-A receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cell growth and differentiation.[11][12][13]
CCK-A Receptor Signaling Cascade
Caption: Simplified CCK-A receptor signaling pathway.
References
- 1. scispace.com [scispace.com]
- 2. Cerulein-induced acute pancreatitis in the rat. Study of pancreatic secretion and plasma VIP and secretin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Caerulein on the Pancreatic and Gastric Secretion in Rats Studied by Means of Duodenal and Gastric Perfusion -The Korean Journal of Pharmacology [koreascience.kr]
- 4. Pancreatic secretion in rats after chronic treatment with secretin plus caerulein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 6. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test | Springer Nature Experiments [experiments.springernature.com]
- 7. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. SMPDB [smpdb.ca]
- 10. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of MAP kinase kinase (MEK) and Ras by cholecystokinin in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of PD-140548 and A-71623 on Behavior: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of two potent modulators of the cholecystokinin-A (CCKA) receptor: the antagonist PD-140548 and the agonist A-71623. The data presented herein are compiled from preclinical studies to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Core Compound Profiles
| Compound | Class | Mechanism of Action | Primary Behavioral Domain |
| This compound | CCKA Receptor Antagonist | Blocks the binding of endogenous cholecystokinin (B1591339) (CCK) to the CCKA receptor.[1] | Learning and Reward |
| A-71623 | CCKA Receptor Agonist | Mimics the action of endogenous CCK by binding to and activating the CCKA receptor.[2][3][4] | Feeding and Locomotor Activity |
Comparative Behavioral Data
The following tables summarize the key quantitative findings from head-to-head and independent studies of this compound and A-71623.
Table 1: Effects on Latent Inhibition
Latent inhibition (LI) is a measure of the ability to ignore irrelevant stimuli, a process often disrupted in schizophrenia.
| Compound | Dose (mg/kg) | Effect on Latent Inhibition | Animal Model | Reference |
| This compound | 0.001 | Facilitation | Rat | [1] |
| 0.01 | No Effect | Rat | [1] | |
| 0.1 | Facilitation | Rat | [1] | |
| A-71623 | 0.02 | No Effect | Rat | [1] |
| 0.05 | No Effect | Rat | [1] | |
| 0.1 | No Effect | Rat | [1] |
Table 2: Effects on Feeding and Locomotor Activity (A-71623)
| Behavior | Dose | Effect | Animal Model | Reference |
| Food Intake | Various | Suppression of liquid diet intake in both deprived and sated rats.[2][3][4] | Rat | [2][3][4] |
| Various | Suppression of liquid diet and sucrose (B13894) solution intake in lean and obese Zucker rats.[2][3] | Rat | [2][3] | |
| Various | Suppressed food intake in mice, dogs, and monkeys.[5] | Mouse, Dog, Monkey | [5] | |
| Body Weight | Daily Injections | Persistent suppression of body weight gain over an 11-day period.[2][3][4] | Rat | [2][3][4] |
| Locomotor Activity | Doses above anorectic threshold | Reduction in spontaneous locomotor activity.[2][3][4] | Rat | [2][3][4] |
Table 3: Effects on Conditioned Reward (this compound)
This experiment assessed the role of CCKA receptors in the nucleus accumbens in the acquisition of a stimulus-reward association.
| Treatment | Location | Effect on Conditioned Reward | Animal Model | Reference |
| This compound | Nucleus Accumbens | Impaired acquisition of conditioned reward. | Rat | |
| Vehicle | Nucleus Accumbens | Conditioned stimulus gained rewarding properties. | Rat |
Signaling Pathways and Experimental Workflows
CCKA Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CCKA receptor. A-71623 would activate this pathway, while this compound would block it.
Caption: Simplified signaling pathway of the CCKA receptor.
Experimental Workflow: Latent Inhibition
The diagram below outlines the procedural steps for the latent inhibition experiment.
References
- 1. Differential effects of the CCKA receptor ligands PD-140,548 and A-71623 on latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral effects of A71623, a highly selective CCK-A agonist tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. scite.ai [scite.ai]
- 5. A-71623, a selective CCK-A receptor agonist, suppresses food intake in the mouse, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCKA Receptor Selectivity: PD-140548 vs. SR 27897
In the landscape of cholecystokinin (B1591339) A (CCKA) receptor antagonists, both PD-140548 and SR 27897 have been pivotal tools for researchers. A detailed comparison of their binding affinities and selectivity profiles reveals that SR 27897 exhibits a significantly higher selectivity for the CCKA receptor over the CCKB receptor when compared to this compound.
This guide provides a comprehensive comparison of the two compounds, supported by experimental data on their binding affinities and functional activities. Detailed methodologies for the key experiments are also presented to aid in the critical evaluation and replication of these findings.
Quantitative Comparison of Receptor Affinity and Selectivity
The selectivity of a receptor antagonist is a critical parameter, indicating its ability to preferentially bind to its target receptor over other related receptors. In the case of CCKA antagonists, high selectivity over the CCKB receptor is often desired to minimize off-target effects. The binding affinity, typically represented by the inhibition constant (Ki), reflects the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The experimental data summarized below demonstrates the superior selectivity of SR 27897 for the CCKA receptor.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (CCKB Ki / CCKA Ki) | Reference |
| SR 27897 | CCKA | 0.2 nM | 10,000-fold | (Gully et al., 1993)[1] |
| CCKB | 2000 nM | (Gully et al., 1993)[1] | ||
| This compound | CCKA | 10 nM | Data not available | (Jensen, 1994)[2] |
| CCKB | Data not available |
Note: While a Ki value for this compound at the CCKA receptor is available from a review article, the primary data and its affinity for the CCKB receptor, required for a direct selectivity calculation, were not found in the reviewed literature.
Based on the available data, SR 27897 shows a remarkable 10,000-fold selectivity for the CCKA receptor over the CCKB receptor.[1] In another study, SR 27897 demonstrated a CCKB/CCKA IC50 ratio of 800, further confirming its high selectivity.[3]
Logical Comparison of Selectivity
The following diagram illustrates the logical relationship in the selectivity of the two compounds based on the available binding affinity data.
Figure 1. Logical flow demonstrating the higher selectivity of SR 27897 for the CCKA receptor.
Experimental Methodologies
The determination of binding affinities and functional activities of these compounds relies on standardized in vitro assays. Below are detailed protocols for a radioligand binding assay and a functional calcium mobilization assay, commonly employed for the characterization of CCK receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Experimental Workflow:
Figure 2. Workflow for a typical CCKA receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Tissues or cells expressing CCKA receptors (e.g., guinea pig pancreas or transfected cell lines) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The resulting membrane pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled CCK analog, such as [¹²⁵I]Bolton-Hunter-labeled CCK-8, and a range of concentrations of the unlabeled antagonist (this compound or SR 27897).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCKA receptor agonist.
Signaling Pathway:
Figure 3. CCKA receptor signaling pathway leading to intracellular calcium release.
Detailed Protocol:
-
Cell Culture and Dye Loading: Cells stably expressing the CCKA receptor are cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SR 27897) for a specific period.
-
Agonist Stimulation: A fixed concentration of a CCK agonist (e.g., CCK-8) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The concentration of the antagonist that produces 50% inhibition of the maximal agonist response (IC50) is determined.
Conclusion
Based on the available experimental data, SR 27897 is demonstrably more selective for the CCKA receptor than this compound . Its significantly lower Ki value for CCKA and substantially higher Ki for CCKB underscore its utility as a highly selective tool for investigating the physiological and pathological roles of the CCKA receptor. While this compound is a recognized CCKA antagonist, the lack of comprehensive comparative data on its CCKB affinity makes a definitive quantitative comparison of selectivity challenging. Researchers requiring a high degree of selectivity for the CCKA receptor should consider SR 27897 as the preferred pharmacological tool.
References
- 1. Neurobehavioural effects of SR 27897, a selective cholecystokinin type A (CCK-A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Antagonist Activity of PD-140548 at the Cholecystokinin A (CCK-A) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antagonist activity of PD-140548 against other known cholecystokinin (B1591339) A (CCK-A) receptor antagonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the evaluation and selection of appropriate compounds for their studies.
This compound is a selective antagonist of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor involved in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[1][2] The validation of its antagonist activity is crucial for its application in research, particularly in fields like schizophrenia and gastrointestinal studies.[1]
CCK-A Receptor Signaling Pathway
The CCK-A receptor, upon binding its endogenous ligand cholecystokinin (CCK), primarily couples to Gq/11 proteins. This initiates a signaling cascade through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately mediates the physiological responses to CCK.[2][3]
Experimental Protocols
The antagonist activity of compounds like this compound is typically validated through in vitro assays such as radioligand binding assays and functional assays.
1. Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCK-A receptor, thereby determining its binding affinity (Ki).
-
Materials:
-
Cell membranes expressing the human CCK-A receptor.
-
Radioligand (e.g., [125I]-Bolton Hunter labeled CCK-8).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2, CaCl2, and a protease inhibitor).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[4][5]
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by a CCK-A receptor agonist.
-
Materials:
-
Cells stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CCK-A receptor agonist (e.g., CCK-8).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the CCK-A receptor agonist.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Determine the concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50).
-
In Vitro Performance Comparison of CCK-A Receptor Antagonists
The following table summarizes the in vitro antagonist activity of this compound and other well-known CCK-A receptor antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.[4][6]
| Compound | CCK-A Receptor IC50 (nM) | CCK-B Receptor IC50 (nM) | Selectivity (CCK-B/CCK-A) |
| This compound | 2.8 | 260 | ~93 |
| Devazepide | 0.08 - 1.2 | 100 - 400 | ~333 - 500 |
| L-365,260 | 100 - 500 | 0.2 - 2 | ~0.0004 - 0.02 |
| Lorglumide | 20 - 100 | >10,000 | >100 |
| Dexloxiglumide | 10 - 50 | >10,000 | >200 |
Data compiled from publicly available literature.[7] Values can vary depending on the specific assay conditions.
Based on the presented data, this compound is a potent and selective antagonist for the CCK-A receptor, with an IC50 value in the low nanomolar range.[7] Its selectivity for the CCK-A receptor over the CCK-B receptor is significant.[7] When compared to other antagonists, Devazepide shows higher affinity for the CCK-A receptor, while L-365,260 is a selective CCK-B receptor antagonist. Lorglumide and Dexloxiglumide are also selective for the CCK-A receptor, but with lower potency compared to this compound and Devazepide.
Conclusion
This compound demonstrates potent and selective antagonist activity at the CCK-A receptor in vitro. Its performance, as measured by binding affinity, is comparable to other established CCK-A receptor antagonists. The experimental protocols outlined in this guide provide a framework for the independent validation of these findings. For researchers investigating the physiological roles of the CCK-A receptor, this compound represents a valuable pharmacological tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of PD-140548 and Alternatives in Preclinical Models of Schizophrenia
For Immediate Release
This guide provides a comparative analysis of the efficacy of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, against other relevant compounds in preclinical animal models of schizophrenia. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. The dopamine (B1211576) hypothesis has been a cornerstone of schizophrenia research, and modulation of the dopaminergic system remains a key therapeutic strategy. Cholecystokinin (CCK) co-exists with dopamine in the mesolimbic pathway and is known to modulate dopaminergic activity, primarily through the CCKA receptor.[1][2] Consequently, CCKA receptor antagonists have been investigated as potential therapeutic agents for schizophrenia. This guide focuses on the comparative efficacy of this compound and other CCKA receptor antagonists in attenuating behaviors relevant to schizophrenia in animal models.
Efficacy Data Summary
The following table summarizes the quantitative efficacy data for this compound and the alternative CCKA receptor antagonist, devazepide (B1670321), in the amphetamine-induced hyperlocomotion model in rats. This model is widely used to screen for antipsychotic potential, as amphetamine-induced hyperactivity is considered a proxy for the positive symptoms of schizophrenia.
| Compound | Dose | Route of Administration | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Not specified in available abstracts | Intra-nucleus accumbens (intra-NAcc) | Amphetamine-induced hyperlocomotion in rats | Attenuation of locomotor activity | Attenuated amphetamine-induced and novel environment-induced locomotion in animals previously exposed to chronic amphetamine or restraint stress.[3] |
| Devazepide | 0.1 mg/kg and 1.0 mg/kg | Not specified in available abstracts | Amphetamine-induced conditioned activity in rats | Attenuation of the development of conditioned activity | Significantly attenuated the development of conditioned activity.[1] |
Note: Direct quantitative comparison is challenging due to the limited publicly available data for this compound in this specific model. The provided information is based on qualitative descriptions of efficacy from published abstracts.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
This protocol is a standard method for evaluating the antipsychotic potential of investigational compounds.
Apparatus:
-
Locomotor activity is measured in a plexiglass box equipped with infrared beams along the X, Y, and Z axes to detect horizontal and vertical movements (rearing).[4] The testing area is typically a square open field (e.g., 43 x 43 cm).[5]
Procedure:
-
Habituation: Rats are habituated to the locomotor activity boxes for a set period (e.g., 1-3 days, 60 minutes per day) prior to the test day to minimize novelty-induced hyperactivity.[4]
-
Baseline Activity: On the test day, animals are placed in the activity boxes, and their baseline locomotor activity is recorded for a period of 30-60 minutes.[4][5]
-
Compound Administration: The test compound (e.g., this compound, devazepide) or vehicle is administered via the specified route (e.g., intraperitoneally, intra-NAcc).
-
Amphetamine Challenge: After a predetermined pretreatment time, rats are administered d-amphetamine sulfate (B86663) (typically 0.5 - 1.5 mg/kg, i.p.) to induce hyperlocomotion.[4][5]
-
Data Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a subsequent period of 60-90 minutes.[4][5]
Data Analysis:
-
The primary endpoint is typically the total distance traveled or the number of beam breaks during the post-amphetamine period.
-
Data is often analyzed in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug effects.[6]
-
Statistical analysis, such as ANOVA, is used to compare the locomotor activity between treatment groups (vehicle, compound alone, amphetamine alone, compound + amphetamine).[5]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of CCKA receptor antagonists in schizophrenia is believed to stem from their ability to modulate dopamine signaling in the mesolimbic pathway, particularly in the nucleus accumbens.
Caption: CCKA Receptor Modulation of Dopamine Signaling.
Amphetamine increases the release of dopamine from presynaptic terminals originating in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). This elevated dopamine in the nucleus accumbens activates postsynaptic dopamine D2 receptors, leading to downstream signaling cascades that are associated with psychosis-like behaviors. Cholecystokinin (CCK) is co-released with dopamine and acts on presynaptic CCKA receptors to modulate dopamine release. CCKA receptor antagonists, such as this compound, block the action of endogenous CCK at these receptors, thereby influencing the dopaminergic system and potentially mitigating the effects of excessive dopamine.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in the amphetamine-induced hyperlocomotion model.
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Study.
Conclusion
The available preclinical data suggests that the CCKA receptor antagonist this compound shows promise in animal models relevant to schizophrenia. Its ability to attenuate amphetamine-induced hyperlocomotion, a model with predictive validity for antipsychotic efficacy, warrants further investigation. However, a direct and quantitative comparison with other CCKA receptor antagonists like devazepide is currently limited by the lack of publicly accessible, detailed study results. Further research with head-to-head comparative studies employing standardized protocols is necessary to fully elucidate the relative efficacy of this compound.
References
- 1. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b-neuro.com [b-neuro.com]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
Replicating Key Findings with PD-140548: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, with an alternative compound, devazepide (B1670321). It includes supporting experimental data, detailed methodologies for key behavioral assays, and visualizations of the relevant signaling pathway and experimental workflows.
Comparative Analysis of CCKA Receptor Antagonists
This compound is a valuable research tool for investigating the role of the CCKA receptor in various physiological processes, including schizophrenia and pain.[1][2] To provide a quantitative context for its utility, this section compares its performance with devazepide, another well-characterized CCKA receptor antagonist.
| Compound | Target | Binding Affinity (IC50) | Key Applications |
| This compound | Selective CCKA Receptor Antagonist | Data not readily available in public literature | Schizophrenia research, studying conditioned reward and cardiovascular regulation.[1][3] |
| Devazepide | Selective CCKA Receptor Antagonist | Rat Pancreatic CCKA Receptor: 81 pMBovine Gallbladder CCKA Receptor: 45 pMGuinea Pig Brain CCK Receptors: 245 nM[4] | Gastrointestinal disorders, studying eating behavior, conditioned reward, and apoptosis in cancer cells.[5][6] |
Experimental Protocols for Replicating Key Findings
The following are detailed protocols for two key behavioral paradigms in which this compound has been shown to be effective. These protocols are based on established methodologies and incorporate specific parameters from studies involving CCKA receptor antagonists.
Latent Inhibition
Latent inhibition (LI) is a behavioral paradigm that assesses an organism's ability to ignore irrelevant stimuli. Disruption of LI is observed in schizophrenia, and compounds that modulate this effect are of interest for antipsychotic drug development. This compound has been shown to facilitate LI in rats.[7]
Objective: To assess the effect of this compound on the acquisition of a conditioned emotional response after pre-exposure to the conditioned stimulus.
Experimental Workflow:
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor for delivering footshocks, equipped with a speaker to present the auditory conditioned stimulus (CS) and a lickometer to measure water consumption.
-
Habituation: On days 1 and 2, rats are habituated to the shuttle box for 15 minutes.
-
Pre-exposure: Immediately following habituation on days 1 and 2, the experimental group is pre-exposed to the auditory CS (e.g., 50 presentations of a 10-second white noise stimulus) without any consequence. The control group does not receive the CS.[8]
-
Drug Administration: On day 3, prior to the conditioning phase, rats are administered this compound (e.g., 0.001, 0.01, or 0.1 mg/kg, intraperitoneally) or vehicle.[7]
-
Conditioning: During the conditioning phase, the CS is paired with a mild footshock (unconditioned stimulus, US). This is typically repeated for a set number of trials (e.g., 100 trials).[8]
-
Testing: On day 4, the rats are returned to the shuttle box, and the CS is presented alone. The conditioned response, typically the suppression of a baseline behavior like licking a water spout, is measured. A stronger latent inhibition effect is observed when the pre-exposed group shows less suppression of licking compared to the non-pre-exposed group.
Conditioned Place Preference
Conditioned place preference (CPP) is a form of Pavlovian conditioning used to measure the motivational effects of a stimulus, including the rewarding properties of drugs. Blockade of the acquisition of CPP can indicate an interference with reward learning processes. Both this compound and devazepide have been shown to impair the acquisition of conditioned reward.[9]
Objective: To determine if this compound blocks the acquisition of a place preference conditioned by a rewarding stimulus (e.g., food or a drug of abuse).
Experimental Workflow:
Methodology:
-
Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.[10]
-
Pre-Test (Baseline): On day 1, rats are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each of the two larger chambers is recorded to establish any baseline preference.[1][10]
-
Conditioning: Over several days (e.g., 6 days), a conditioning procedure is implemented. On alternating days, rats are administered a rewarding unconditioned stimulus (US), such as food or a drug, and confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the opposite chamber.[1] this compound or vehicle is administered before each conditioning session.
-
Post-Test: On the final day, rats are placed back in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each conditioning chamber is recorded. A significant increase in time spent in the US-paired chamber in the vehicle-treated group indicates a conditioned place preference. A lack of this preference in the this compound-treated group suggests that the drug blocked the acquisition of the conditioned reward.
CCKA Receptor Signaling Pathway
The cholecystokinin A (CCKA) receptor is a G-protein coupled receptor (GPCR). Its activation by cholecystokinin (CCK) initiates a well-defined intracellular signaling cascade.
Upon binding of CCK, the CCKA receptor activates a heterotrimeric G-protein of the Gq/11 family.[11][12] The activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, such as enzyme secretion from pancreatic acinar cells and smooth muscle contraction.[12] this compound, as a selective antagonist, blocks the initial binding of CCK to the CCKA receptor, thereby inhibiting this entire downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the CCKA antagonist devazepide on eating stimulated by raphe injection of 8-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the CCKA receptor ligands PD-140,548 and A-71623 on latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of Long-Term Depression Potentiates Latent Inhibition: Key Role for Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular signaling mechanisms activated by cholecystokinin-regulating synthesis and secretion of digestive enzymes in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Head-to-Head Comparison of CCKA Antagonists in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin (B1591339) A (CCKA) receptor system presents a compelling, yet underexplored, target for the development of novel therapeutics for schizophrenia. Its intricate relationship with dopamine (B1211576) pathways, central to the pathophysiology of psychosis, suggests that antagonism of the CCKA receptor could offer a new mechanistic approach to treatment. However, a direct comparative analysis of the efficacy of various CCKA antagonists in preclinical models of schizophrenia has been notably absent from the literature. This guide provides a comprehensive overview of the current landscape, summarizing the available data on prominent CCKA antagonists, detailing relevant experimental protocols, and visualizing key biological and experimental frameworks to aid in future research and development.
Performance of CCKA Antagonists: An Indirect Comparison
Direct head-to-head studies comparing different CCKA antagonists in established animal models of schizophrenia are scarce. The following table summarizes available data for three prominent non-peptide CCKA antagonists—devazepide, lorglumide (B1675136), and loxiglumide (B1675256)—drawing from in vitro potency assays and in vivo studies in models with relevance to schizophrenia, such as those assessing dopamine modulation. This allows for an indirect comparison of their potential efficacy.
| Antagonist | Mechanism of Action | In Vitro Potency (pKB, Guinea-Pig Gall Bladder)[1][2] | Performance in Schizophrenia-Relevant Models |
| Devazepide | Selective CCKA receptor antagonist | 9.98 | - Blocked amphetamine (0.5 mg/kg)-induced increases in exploratory activity in rats at a dose of 10 µg/kg.[3]- Prevented the development of sensitization to amphetamine in rats at a dose of 10 µg/kg.[3] |
| Lorglumide | Selective CCKA receptor antagonist | 7.59 | - Data in specific schizophrenia models is limited. |
| Loxiglumide | Selective CCKA receptor antagonist | 7.07 | - Data in specific schizophrenia models is limited. |
Note: The in vitro potency data is derived from guinea-pig gall bladder preparations and may not directly translate to in vivo efficacy in the central nervous system for schizophrenia. However, it provides a relative measure of the antagonists' affinity for the CCKA receptor.
CCKA Receptor Signaling Pathway
The CCKA receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand cholecystokinin (CCK), initiates a signaling cascade that modulates various cellular processes, including those that interact with dopamine signaling. Understanding this pathway is crucial for elucidating the mechanism of action of CCKA antagonists.
Experimental Workflow for Evaluating CCKA Antagonists
A standardized workflow is essential for the systematic evaluation and comparison of CCKA antagonists in preclinical schizophrenia models. The following diagram outlines a typical experimental pipeline, from the induction of a schizophrenia-like phenotype in rodents to the behavioral and neurochemical assessment of antagonist efficacy.
Detailed Experimental Protocols
To facilitate the design of future comparative studies, detailed protocols for two key behavioral assays relevant to the core symptom domains of schizophrenia are provided below.
Prepulse Inhibition (PPI) Test
Objective: To assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to detect the animal's startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Baseline Startle: Present a series of startle pulses (e.g., 120 dB white noise for 40 ms) to establish a baseline startle response.
-
PPI Trials: Conduct a series of trials in a pseudo-random order:
-
Pulse-alone trials: The 120 dB startle pulse is presented alone.
-
Prepulse-pulse trials: A non-startling prepulse (e.g., 75-85 dB white noise for 20 ms) is presented 100 ms (B15284909) before the 120 dB startle pulse.
-
No-stimulus trials: Only the background white noise is present.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].
Novel Object Recognition (NOR) Test
Objective: To evaluate recognition memory, a component of cognitive function that is often impaired in schizophrenia.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Two sets of identical objects and one novel object, all of sufficient weight to prevent displacement by the animal.
Procedure:
-
Habituation: On day 1, allow the animal to freely explore the empty open-field arena for 10 minutes.
-
Familiarization Phase: On day 2, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).
-
Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.
Conclusion and Future Directions
The available evidence, though indirect, suggests that CCKA antagonists, particularly devazepide, hold promise as potential therapeutic agents for schizophrenia by modulating dopamine-related behaviors. The blockade of amphetamine-induced hyperlocomotion and sensitization points to a potential antipsychotic effect. However, the lack of direct head-to-head comparative studies is a significant gap in the literature.
Future research should prioritize direct comparisons of devazepide, lorglumide, loxiglumide, and other novel CCKA antagonists in validated animal models of schizophrenia, such as the PCP-induced model. Such studies should employ a battery of behavioral tests to assess effects on positive (e.g., hyperlocomotion), negative (e.g., social interaction), and cognitive (e.g., NOR, PPI) symptoms. Furthermore, in vivo neurochemical studies, such as microdialysis, are needed to elucidate the precise effects of these antagonists on dopamine and glutamate (B1630785) release in key brain regions like the prefrontal cortex and striatum. A systematic, comparative approach will be crucial in determining which, if any, of these compounds has the optimal profile for clinical development as a novel treatment for schizophrenia.
References
- 1. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CCK1 and CCK2 receptor blockade on amphetamine-stimulated exploratory behavior and sensitization to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for PD-140548 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of control experiments crucial for the study of PD-140548, a selective cholecystokinin (B1591339) A (CCKA) receptor antagonist.[1] We offer a comparative analysis of this compound with other common CCKA receptor antagonists, supported by experimental data, to assist in the design and interpretation of robust scientific investigations.
Introduction to this compound and the CCKA Receptor
This compound is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, a G-protein coupled receptor (GPCR) primarily found in the gallbladder, pancreas, and specific regions of the central nervous system. The CCKA receptor is a key mediator of physiological processes including pancreatic enzyme secretion, gallbladder smooth muscle contraction, satiety, and dopamine (B1211576) release.[2] Its involvement in various physiological and pathological processes makes it a significant target for therapeutic intervention, with antagonists like this compound being investigated for conditions such as schizophrenia.
Comparative Analysis of CCKA Receptor Antagonists
The selection of an appropriate antagonist is critical for target validation and therapeutic development. Below is a comparison of this compound with other well-characterized CCKA receptor antagonists.
| Compound | Chemical Class | pA2 / pKB Value | Tissue/Assay | Reference |
| This compound | Indole derivative | 7.2 | Guinea pig gallbladder contraction | [3] |
| Devazepide | Benzodiazepine | 9.98 | Guinea pig gallbladder contraction | [4][5] |
| Lorglumide (B1675136) | Glutaramic acid derivative | 7.59 | Guinea pig gallbladder contraction | [4][5] |
| Loxiglumide (B1675256) | Glutaramic acid derivative | 7.07 | Guinea pig gallbladder contraction | [4][5] |
Note: pA2 and pKB values are measures of antagonist potency. A higher value indicates greater potency.
Essential Control Experiments for this compound Studies
To ensure the specificity and validity of experimental results involving this compound, a series of control experiments are indispensable.
Target Engagement and Specificity Controls
These experiments confirm that this compound directly interacts with the CCKA receptor and that its effects are not due to off-target activities.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) is administered alone to control for any effects of the vehicle itself.
-
Inactive Enantiomer Control: If applicable, using an inactive enantiomer of this compound helps to demonstrate stereospecificity of the binding interaction.
-
Competition Binding Assays: Utilizing a radiolabeled CCKA receptor agonist (e.g., [125I]CCK-8), these assays demonstrate that this compound competes for the same binding site.
-
Functional Assays with a Known Agonist: The ability of this compound to block the functional response induced by a selective CCKA receptor agonist (e.g., A-71623) should be assessed.
-
Studies in CCKA Receptor Knockout/Knockdown Models: The most definitive control is to demonstrate that the effects of this compound are absent in cells or animals lacking the CCKA receptor.
Cellular and In Vivo Model Controls
These controls are essential for interpreting the physiological or behavioral effects of this compound.
-
Baseline Measurements: Recording the baseline state of the system (e.g., cell signaling, animal behavior) before the administration of any compound.
-
Positive Control: A well-characterized CCKA receptor antagonist, such as devazepide, can be used as a positive control to benchmark the effects of this compound.
-
Negative Control Compound: A structurally related but inactive compound can be used to control for non-specific effects.
-
Sham Procedures: In surgical or microinjection studies, a sham procedure (e.g., injection of vehicle at the target site) is necessary to control for the effects of the procedure itself.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in the study of CCKA receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of this compound for the CCKA receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the CCKA receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled CCKA ligand (e.g., [125I]Bolton Hunter CCK-8) and varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).
In Vitro Functional Assay: Isolated Tissue Contraction
This assay assesses the functional antagonism of this compound on smooth muscle contraction.
-
Tissue Preparation: Isolate a tissue that contracts in response to CCKA receptor activation, such as the guinea pig gallbladder.[4][5]
-
Tissue Mounting: Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Measurement: Record isometric or isotonic contractions using a force transducer.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for a CCKA receptor agonist (e.g., CCK-8).
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of this compound for a predetermined time.
-
Shift in Concentration-Response Curve: Generate a second concentration-response curve for the agonist in the presence of this compound.
-
Data Analysis: Calculate the dose-ratio and construct a Schild plot to determine the pA2 value.
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the CCKA receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: CCKA Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
By implementing these control experiments and detailed protocols, researchers can ensure the generation of high-quality, reproducible data in their studies of this compound and other CCKA receptor antagonists. This rigorous approach is fundamental to advancing our understanding of CCKA receptor biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]
- 3. Peptoid CCK receptor antagonists: pharmacological evaluation of CCKA, CCKB and mixed CCKA/B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, lorglumide and loxiglumide in the guinea-pig gall bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of PD-140548 and Other Cholecystokinin-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of the selective cholecystokinin-A (CCKA) receptor antagonist, PD-140548, with other notable antagonists in its class, including devazepide, loxiglumide (B1675256), and dexloxiglumide (B1670345). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting a consolidated overview of available pharmacokinetic data, detailed experimental methodologies, and relevant signaling pathways.
Pharmacokinetic Data Summary
The following table summarizes the available quantitative pharmacokinetic parameters for this compound and other selected CCKA receptor antagonists. It is important to note that publicly available, detailed pharmacokinetic data for this compound is limited.
| Parameter | This compound | Devazepide | Loxiglumide | Dexloxiglumide |
| Oral Bioavailability (%) | Data not available | Data not available | ~97% (in humans)[1] | 48% (in humans)[2][3] |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available | 6.057 mg/L (5 mg/kg oral dose in humans)[1] | 1.7-11.9 µg/mL (100-400 mg single oral dose in humans)[4] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | 34 min (5 mg/kg oral dose in humans)[1] | 0.9-1.6 h (100-400 mg single oral dose in humans)[4] |
| Elimination Half-life (t1/2) | Data not available | Data not available | Terminal slow elimination phase noted[1] | 2.6-3.3 h (100-400 mg single oral dose in humans)[4] |
| Clearance (CL) | Data not available | Data not available | Data available from intravenous administration[1] | Apparent plasma clearance (CL/F): 21.1-30.8 L/h (100-400 mg single oral dose in humans)[4] |
| Volume of Distribution (Vd) | Data not available | Data not available | Data available from intravenous administration[1] | Data not available |
| Primary Route of Elimination | Data not available | Data not available | Primarily renal, with two metabolites identified in urine[1] | Primarily in feces (74% of dose), with a smaller portion in urine (20% of dose)[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used to obtain the data presented.
General In Vivo Pharmacokinetic Study Workflow
A typical preclinical pharmacokinetic study involves the administration of the compound to animal models, followed by the collection of biological samples at various time points for analysis.
Experimental Workflow for In Vivo Pharmacokinetic Studies
Loxiglumide Pharmacokinetic Study in Humans
-
Study Design: Healthy male volunteers received a single intravenous (2 mg/kg) or oral (5 mg/kg) dose of loxiglumide.[1]
-
Sample Collection: Plasma and urine samples were collected over a 48-hour period following administration.[1]
-
Analytical Method: Loxiglumide concentrations in plasma and urine were quantified using High-Performance Liquid Chromatography (HPLC).[1]
Dexloxiglumide Pharmacokinetic Studies in Humans
-
Study Design: Healthy young male volunteers received single and repeated oral escalating doses (100, 200, and 400 mg) of dexloxiglumide in a randomized, double-blind, crossover design.[4] Another study involved single oral doses of 14C-labeled dexloxiglumide (200 mg) in healthy male subjects.[3]
-
Sample Collection: Plasma and urine samples were collected for up to 72 hours after dosing.[4] In the radiolabeled study, urine and feces were collected for 7 days.[3]
-
Analytical Method: Dexloxiglumide concentrations were determined using validated HPLC methods with UV detection.[4] For the radiolabeled study, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze urine extracts.[3]
Signaling Pathways of CCKA Receptor Antagonists
Cholecystokinin (B1591339) (CCK) primarily signals through two G protein-coupled receptors: CCKA and CCKB. CCKA receptors are predominantly found in peripheral tissues like the gallbladder, pancreas, and gastrointestinal tract. Upon binding of CCK, the CCKA receptor can couple to different G proteins, primarily Gq and Gs, to initiate downstream signaling cascades.
CCKA Receptor Signaling
The activation of the CCKA receptor by its natural ligand, CCK, triggers a cascade of intracellular events. Antagonists like this compound competitively block CCK from binding to the receptor, thereby inhibiting these downstream effects.
CCKA Receptor Signaling Pathway
Conclusion
This guide highlights the current state of knowledge regarding the pharmacokinetic differences between this compound and other CCKA receptor antagonists. While comprehensive data is available for loxiglumide and dexloxiglumide, further research is needed to fully characterize the pharmacokinetic profile of this compound and devazepide. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in this field. As new data emerges, this guide will be updated to reflect the latest findings in the comparative pharmacology of CCKA receptor antagonists.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PD-140548
This document provides crucial safety and logistical information for the proper disposal of the research chemical PD-140548. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.
I. Pre-Disposal and Waste Minimization
Before beginning any experimental work that will generate this compound waste, a comprehensive disposal plan must be in place.[1] The primary principle of responsible chemical management is the minimization of waste generation.
-
Source Reduction: To prevent surplus, order only the necessary quantities of this compound required for your experiments.[1]
-
Inventory Management: Maintain a meticulous inventory of the chemical, noting the dates of receipt and when it was opened.[1]
-
Experimental Design: When feasible, reduce the scale of experiments to minimize the volume of waste produced.[1]
II. Personal Protective Equipment (PPE)
When handling this compound in its pure form, in solution, or as waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure they are compatible with the solvents being used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS office. |
III. Disposal Procedures
The following step-by-step procedures provide a general framework for the disposal of this compound.
Step 1: Waste Categorization and Segregation
Proper segregation of waste streams is critical to ensure safe disposal.
-
Solid Waste:
-
Includes unused or expired pure this compound, contaminated lab materials (e.g., weigh papers, gloves, pipette tips), and any other items that have come into direct contact with the solid compound.[2]
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2] The container must be made of a material compatible with chemical waste.[2]
-
-
Liquid Waste:
-
Includes solutions containing this compound, such as stock solutions, experimental solutions, and solvents used for cleaning contaminated glassware.[2]
-
Segregate liquid waste based on the solvent. For instance, separate halogenated solvents (e.g., dichloromethane, chloroform) from non-halogenated solvents (e.g., DMSO, ethanol (B145695), acetone).[1] Many institutions mandate this separation for disposal.[1]
-
Collect liquid waste in a dedicated, leak-proof hazardous waste container with a secure cap, stored in secondary containment to prevent spills.[2][3]
-
Do not dispose of aqueous solutions containing this compound down the drain. [1]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.[1]
-
-
Empty Containers:
Step 2: Labeling and Storage
Proper labeling and storage of waste are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Also, include the name and contact information of the generating laboratory.
-
Storage:
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1]
-
Keep waste containers securely closed except when adding waste.[1] Open waste containers are a common regulatory violation.[4]
-
Store containers in a well-ventilated area, away from heat sources or direct sunlight, and use secondary containment.[1]
-
Step 3: Waste Collection and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of hazardous waste.[1]
-
Do not attempt to dispose of this compound waste down the sink or in the regular trash.[1]
IV. Experimental Protocols: General Decontamination Procedure
For the decontamination of non-disposable items such as glassware that has come into contact with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the item with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve this compound. Collect this first rinsate in the appropriate hazardous liquid waste container.[1]
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and collect the rinsate.
-
Final Cleaning: After the triple rinse, the glassware can typically be washed using standard laboratory procedures.
Diagrams
Caption: General workflow for the safe disposal of chemical waste.
References
Personal protective equipment for handling PD-140548
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective cholecystokinin (B1591339) A (CCKA) receptor antagonist, PD-140548. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data for this compound is limited, it is imperative to treat this compound as potentially hazardous. The full toxicological properties have not been extensively studied. Therefore, a cautious approach is essential.
General Hazards:
| Hazard Category | Description |
| Acute Toxicity | Full toxicological effects are unknown. Consider harmful as a minimum precaution. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Eye Damage/Irritation | May cause eye irritation. |
| Respiratory Sensitization | Avoid inhalation of dust or powder. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Impervious nitrile gloves are recommended. Ensure they are compatible with any solvents used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. For larger quantities, a full-face shield is recommended. |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, full arm and body protection should be worn. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood or an equivalent ventilated enclosure to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is typically shipped at room temperature.[1]
-
For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
2. Preparation of Solutions:
-
Before opening the vial, centrifuge it to ensure all powder is at the bottom.
-
All solution preparation must be performed in a chemical fume hood.
-
Select an appropriate solvent based on experimental requirements. Solubility information may be available from the supplier.
-
When preparing stock solutions, avoid creating dust.
-
For cell-based assays using DMSO as a solvent, ensure the final concentration of DMSO is less than 0.5% to prevent cell toxicity.
3. Handling of Solutions:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with solutions.
-
Use calibrated pipettes and appropriate labware.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the spill using absorbent materials for liquids or by carefully covering a powder spill.
-
Collect the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous unless otherwise determined by a qualified professional.
Waste Stream Segregation:
| Waste Stream | Description and Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for solid hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated container for solid hazardous waste. Do not dispose of in regular trash. |
| Non-Halogenated Solvent Waste (e.g., DMSO solutions) | Collect in a labeled container for non-halogenated solvent waste. Do not mix with halogenated solvents. |
| Aqueous Waste (e.g., cell culture media) | Collect in a labeled container for aqueous hazardous waste. Do not pour down the drain. |
| Contaminated Sharps (e.g., needles, syringes) | Dispose of immediately in a designated, puncture-proof sharps container for chemically contaminated sharps. |
General Disposal Guidelines:
-
All waste disposal should be carried out through an approved and licensed contractor.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Maintain accurate records of all disposed chemical waste.
Experimental Protocol and Visualization
Signaling Pathway of CCKA Receptor Antagonism in Schizophrenia Research
This compound is a selective antagonist of the Cholecystokinin A (CCKA) receptor. In the context of schizophrenia research, the cholecystokinin (CCK) system is of interest due to its interaction with the dopamine (B1211576) system in the brain.[2][3] Disturbances in CCK expression and CCKA receptor modulation of dopamine flux in the basal striatum are thought to play a role in the pathophysiology of schizophrenia.[2] CCK is co-localized with dopamine in some neurons projecting to limbic structures, suggesting a modulatory role.[4] The CCK system also interacts with GABAergic and glutamatergic pathways, which are crucial for regulating neuronal activity.[2]
Caption: Conceptual diagram of this compound action as a CCKA receptor antagonist.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from receipt to disposal.
Caption: Standard operational workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cholecystokinin-Mediated Neuromodulation of Anxiety and Schizophrenia: A “Dimmer-Switch” Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two faces of cholecystokinin: anxiety and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin peptides, dopamine and schizophrenia--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
